molecular formula C12H10N2O2 B1347268 4-Methyl-2-phenylpyrimidine-5-carboxylic acid CAS No. 103249-79-2

4-Methyl-2-phenylpyrimidine-5-carboxylic acid

Cat. No.: B1347268
CAS No.: 103249-79-2
M. Wt: 214.22 g/mol
InChI Key: ZPXPNKCBUXSJFK-UHFFFAOYSA-N
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Description

4-Methyl-2-phenylpyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45808. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-2-phenylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-8-10(12(15)16)7-13-11(14-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXPNKCBUXSJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60286444
Record name 4-methyl-2-phenylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103249-79-2
Record name 4-methyl-2-phenylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-2-phenylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide combines known information with representative experimental protocols and predicted properties based on analogous structures. This document is intended to serve as a valuable resource for researchers interested in the evaluation and application of this and related pyrimidine derivatives in medicinal chemistry and drug discovery.

Chemical Properties

This compound is a heterocyclic compound featuring a pyrimidine core substituted with methyl, phenyl, and carboxylic acid groups. These functional groups are anticipated to govern its chemical reactivity, physical properties, and biological activity.

Physicochemical Data

While experimentally determined values for this compound are not extensively reported in the literature, the following table summarizes its basic identifiers and provides estimated or typical values for key physicochemical properties based on its structure and data from similar compounds.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 103249-79-2[1]
Molecular Formula C₁₂H₁₀N₂O₂[1]
Molecular Weight 214.22 g/mol [1]
Melting Point Not available (expected to be a solid at room temperature with a relatively high melting point, typical for crystalline carboxylic acids)-
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.Predicted
pKa Estimated to be in the range of 3-5 for the carboxylic acid proton, typical for aromatic carboxylic acids.Predicted
Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics for this compound based on its chemical structure.

  • ¹H NMR:

    • A singlet for the methyl protons (around 2.5 ppm).

    • Multiplets for the phenyl protons (in the aromatic region, ~7.4-8.5 ppm).

    • A singlet for the pyrimidine proton.

    • A broad singlet for the carboxylic acid proton (downfield, >10 ppm).

  • ¹³C NMR:

    • A peak for the methyl carbon.

    • Signals for the pyrimidine ring carbons.

    • Signals for the phenyl ring carbons.

    • A signal for the carboxylic acid carbonyl carbon (downfield, ~165-175 ppm).

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

    • A strong C=O stretch from the carboxylic acid (~1700 cm⁻¹).

    • C=N and C=C stretching vibrations from the pyrimidine and phenyl rings.

  • Mass Spectrometry (MS):

    • A molecular ion peak (M⁺) corresponding to the molecular weight.

    • Fragmentation patterns involving the loss of CO₂, H₂O, and cleavage of the phenyl and methyl groups.

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate. The ester can be synthesized via a multicomponent Biginelli-type reaction or other established methods for pyrimidine synthesis.

Synthesis of Ethyl 4-Methyl-2-phenylpyrimidine-5-carboxylate

A common method for the synthesis of the pyrimidine core is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or a urea derivative.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and benzamidine hydrochloride (1 equivalent) in ethanol.

  • Catalysis: Add a catalytic amount of an acid catalyst (e.g., HCl).

  • Reaction Conditions: Reflux the reaction mixture for several hours.

  • Work-up and Purification: After cooling, the product may precipitate. The solid can be collected by filtration and recrystallized from a suitable solvent like ethanol to yield pure ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate.

Hydrolysis to this compound

The final step is the hydrolysis of the ester to the carboxylic acid.

Experimental Protocol:

  • Reaction Setup: Dissolve ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate in a mixture of ethanol and an aqueous solution of a strong base (e.g., NaOH or KOH).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: After cooling the reaction mixture, acidify it with a dilute acid (e.g., HCl) to a pH of approximately 2-3. The carboxylic acid should precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Potential Biological Activity and Signaling Pathways

Derivatives of 2-phenylpyrimidine have been reported to exhibit a range of biological activities, including acting as inhibitors of Bruton's tyrosine kinase (BTK) and sterol 14α-demethylase (CYP51).[2][3]

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[2] Inhibition of BTK is a validated therapeutic strategy for various B-cell malignancies and autoimmune diseases.[2] The diagram below illustrates the BTK signaling pathway, a potential target for 2-phenylpyrimidine derivatives.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Recruitment & Phosphorylation PIP2 PIP2 PIP3 PIP3 PLCg2 PLCγ2 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 BTK->PLCg2 Phosphorylation PI3K PI3K PI3K->PIP3 Phosphorylation NFkB NF-κB Activation DAG->NFkB Ca_release Ca²⁺ Release IP3->Ca_release Ca_release->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Antigen Antigen Antigen->BCR Binding Inhibitor 4-Methyl-2-phenylpyrimidine -5-carboxylic acid (Potential Inhibitor) Inhibitor->BTK

Caption: Potential inhibition of the BTK signaling pathway.

CYP51 Inhibition

CYP51, or lanosterol 14α-demethylase, is a crucial enzyme in the biosynthesis of ergosterol in fungi and cholesterol in mammals.[4] Inhibition of fungal CYP51 is a well-established mechanism for antifungal drugs. The potential for 2-phenylpyrimidine derivatives to act as CYP51 inhibitors suggests their possible application as antifungal agents.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow Reactants Benzaldehyde, Ethyl Acetoacetate, Benzamidine HCl Reaction Biginelli-type Reaction (Ethanol, HCl catalyst, Reflux) Reactants->Reaction Ester Ethyl 4-methyl-2-phenylpyrimidine -5-carboxylate Reaction->Ester Hydrolysis Base Hydrolysis (EtOH, NaOH, Reflux) Ester->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Product 4-Methyl-2-phenylpyrimidine -5-carboxylic acid Acidification->Product Purification Purification (Filtration, Washing, Drying) Product->Purification Characterization Characterization (NMR, IR, MS, Melting Point) Purification->Characterization

Caption: General synthesis and characterization workflow.

Conclusion

This compound represents a molecule of interest within the broader class of biologically active pyrimidine derivatives. While specific experimental data for this compound is not widely available, this guide provides a framework for its synthesis and characterization based on established chemical principles and data from analogous structures. The potential for this class of compounds to inhibit key signaling molecules like BTK highlights its relevance for further investigation in drug discovery programs. The provided protocols and visualizations are intended to facilitate future research into the chemical and biological properties of this promising heterocyclic scaffold.

References

A Comprehensive Technical Guide to CAS Number 861583-66-6 (Dabrafenib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the compound associated with CAS number 861583-66-6, Dabrafenib (also known as GSK2118436). Dabrafenib is a potent and selective inhibitor of mutated BRAF kinase, a key enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This document details its mechanism of action, biochemical and cellular activity, pharmacokinetic profile, clinical efficacy, and safety information. Detailed experimental methodologies and quantitative data are presented to support researchers and drug development professionals in their understanding and potential application of this compound.

Introduction

Dabrafenib is an orally bioavailable small molecule inhibitor that has been approved for the treatment of various cancers harboring specific BRAF mutations, most notably the V600E mutation.[3][4] Activating mutations in the BRAF gene lead to constitutive activation of the MAPK pathway, promoting uncontrolled cell proliferation and survival.[5] Dabrafenib selectively targets this mutated kinase, offering a therapeutic strategy for cancers addicted to this signaling cascade, such as metastatic melanoma, non-small cell lung cancer (NSCLC), and anaplastic thyroid cancer.[1][4][6]

Mechanism of Action

Dabrafenib is an ATP-competitive inhibitor of RAF kinases.[7] It exhibits high selectivity for the BRAF V600E mutant protein, with significantly less potency against wild-type BRAF and CRAF.[2][8] By binding to the mutated BRAF kinase, Dabrafenib blocks its downstream signaling through the MAPK pathway, leading to the inhibition of MEK and ERK phosphorylation.[5][9] This blockade results in G1 cell cycle arrest, induction of apoptosis, and ultimately, inhibition of tumor growth in BRAF V600-mutant cancer cells.[5]

Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, differentiation, and survival. The pathway is initiated by extracellular signals that activate receptor tyrosine kinases, leading to the activation of RAS, which in turn activates RAF kinases (ARAF, BRAF, CRAF). RAF kinases then phosphorylate and activate MEK1/2, which subsequently phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to regulate gene expression. In cancers with BRAF V600E mutations, the kinase is constitutively active, leading to persistent downstream signaling independent of upstream signals. Dabrafenib's inhibition of the mutated BRAF kinase effectively shuts down this aberrant signaling.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS BRAF (V600E) BRAF (V600E) V600E> RAS->BRAF (V600E) MEK1/2 MEK1/2 BRAF (V600E)->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Dabrafenib Dabrafenib Dabrafenib->BRAF (V600E) Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Dabrafenib inhibits the mutated BRAF kinase in the MAPK pathway.

Biochemical and Cellular Activity

The potency and selectivity of Dabrafenib have been characterized in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for BRAF V600 mutants.

TargetMutation StatusAssay TypeIC50 (nM)Reference(s)
Biochemical Assays
BRAFV600EKinase Assay0.7 - 0.8[2][8]
BRAFV600KKinase Assay0.5[10]
BRAFV600DKinase Assay1.84[10]
BRAFWild-TypeKinase Assay3.2[8]
CRAFWild-TypeKinase Assay5.0[8]
Cell-Based Assays
A375P, SK-MEL-28BRAF V600EProliferation<200[5]
Colo205BRAF V600EProliferation7[2]
HFFBRAF Wild-TypeProliferation3,000[2]
pERK Inhibition (A375P)BRAF V600EWestern Blot3[10]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

A common method to determine the IC50 of a kinase inhibitor is through a biochemical assay that measures the phosphorylation of a substrate.

Kinase_Assay_Workflow cluster_workflow Kinase Inhibition Assay Workflow Start Start Prepare Reagents Prepare kinase, substrate, ATP, and Dabrafenib dilutions Start->Prepare Reagents Incubate Incubate kinase with varying concentrations of Dabrafenib Prepare Reagents->Incubate Initiate Reaction Add substrate and ATP to initiate phosphorylation Incubate->Initiate Reaction Stop Reaction Stop the reaction after a defined time period Initiate Reaction->Stop Reaction Detect Phosphorylation Detect the level of substrate phosphorylation (e.g., using radiolabeled ATP or antibody-based methods) Stop Reaction->Detect Phosphorylation Data Analysis Plot phosphorylation signal vs. Dabrafenib concentration and calculate IC50 Detect Phosphorylation->Data Analysis End End Data Analysis->End

A generalized workflow for a kinase inhibition assay.

Methodology:

  • Reagent Preparation: Recombinant BRAF V600E kinase, a suitable substrate (e.g., MEK1), and ATP are prepared in an appropriate assay buffer. Serial dilutions of Dabrafenib are also prepared.

  • Incubation: The kinase is pre-incubated with varying concentrations of Dabrafenib for a specified period to allow for inhibitor binding.

  • Reaction Initiation: The phosphorylation reaction is initiated by the addition of the substrate and ATP.

  • Reaction Termination: After a defined incubation time, the reaction is stopped, often by the addition of a chelating agent like EDTA.

  • Detection: The extent of substrate phosphorylation is quantified. This can be achieved using various methods, such as measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP or using phosphorylation-specific antibodies in an ELISA or Western blot format.

  • Data Analysis: The signal corresponding to phosphorylation is plotted against the concentration of Dabrafenib. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

Cell proliferation assays are used to determine the effect of a compound on the growth of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A375P melanoma cells with BRAF V600E mutation) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of Dabrafenib.

  • Incubation: The plates are incubated for a period of 72 hours to allow for cell proliferation.

  • Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence signal is measured, and the percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is determined from the resulting dose-response curve.

In Vivo Tumor Xenograft Studies

Animal models are crucial for evaluating the anti-tumor efficacy of a compound in a living organism.

Methodology:

  • Tumor Implantation: Human tumor cells (e.g., A375P melanoma cells) are subcutaneously implanted into immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).

  • Treatment Administration: Mice are randomized into treatment and control groups. Dabrafenib is administered orally at various doses (e.g., 0.1, 1, 10, and 100 mg/kg) once daily for a specified duration (e.g., 14 days).[2]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Data Analysis: The mean tumor volume for each treatment group is plotted over time to assess the effect of Dabrafenib on tumor growth. Body weight is also monitored as an indicator of toxicity.

Pharmacokinetics and Metabolism

ParameterValueReference(s)
Absorption
Oral Bioavailability95%[1][11]
Time to Peak Plasma Concentration (Tmax)2 hours[12]
Distribution
Plasma Protein Binding99.7%[12]
Metabolism
Primary EnzymesCYP3A4, CYP2C8[1][11]
Active MetabolitesHydroxy-dabrafenib, Desmethyl-dabrafenib[1][12]
Elimination
Primary RouteFeces (71%), Urine (23% as metabolites)[12]
Half-life (t1/2)5.2 hours (parent drug)[5]

Dabrafenib exhibits time-dependent clearance due to the induction of its own metabolism, primarily through CYP3A4.[1][11] Steady-state concentrations are typically reached after 14 days of administration.[1]

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy of Dabrafenib, both as a monotherapy and in combination with the MEK inhibitor Trametinib, in patients with BRAF V600-mutant cancers.

TrialPhasePatient PopulationTreatmentKey OutcomesReference(s)
BREAK-1 IBRAF-mutant melanomaDabrafenib monotherapyEstablished recommended dose of 150mg twice daily; showed anti-tumor activity.[3]
BREAK-3 IIIBRAF V600E-mutant melanomaDabrafenib vs. DacarbazineImproved progression-free survival with Dabrafenib.[13]
COMBI-d & COMBI-v IIIBRAF V600E/K-mutant melanomaDabrafenib + Trametinib vs. Vemurafenib or Dabrafenib monotherapyCombination therapy showed improved overall survival and progression-free survival compared to monotherapy.[14]
COMBI-AD IIIAdjuvant treatment of BRAF-mutated stage III melanomaDabrafenib + Trametinib vs. PlaceboSignificantly improved relapse-free survival and distant metastasis-free survival.[15][16]
Safety Profile

The most common adverse events associated with Dabrafenib monotherapy include hyperkeratosis, headache, pyrexia, arthralgia, papilloma, alopecia, and palmar-plantar erythrodysesthesia syndrome.[17] When used in combination with Trametinib, common side effects include pyrexia, rash, chills, headache, and arthralgia.[17][18] A notable side effect of BRAF inhibitor therapy is the development of cutaneous squamous cell carcinoma (cuSCC) and new primary melanomas, which is thought to be due to paradoxical activation of the MAPK pathway in BRAF wild-type cells.[5][19] The combination with a MEK inhibitor reduces the incidence of these skin lesions.[5]

Mechanisms of Resistance

Despite the initial efficacy of Dabrafenib, acquired resistance often develops. The primary mechanisms of resistance involve the reactivation of the MAPK pathway.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance to Dabrafenib Reactivation of MAPK Pathway Reactivation of MAPK Pathway NRAS Mutations Activating mutations in NRAS Reactivation of MAPK Pathway->NRAS Mutations BRAF Amplification Amplification of the BRAF gene Reactivation of MAPK Pathway->BRAF Amplification BRAF Splice Variants Expression of BRAF splice variants that dimerize Reactivation of MAPK Pathway->BRAF Splice Variants MEK1/2 Mutations Activating mutations in MEK1 or MEK2 Reactivation of MAPK Pathway->MEK1/2 Mutations Activation of Parallel Pathways Activation of Parallel Pathways PI3K/AKT Pathway Activation Activation of the PI3K/AKT pathway (e.g., through loss of PTEN) Activation of Parallel Pathways->PI3K/AKT Pathway Activation Receptor Tyrosine Kinase Upregulation Upregulation of receptor tyrosine kinases (e.g., PDGFRβ, IGF-1R) Activation of Parallel Pathways->Receptor Tyrosine Kinase Upregulation

Key mechanisms leading to resistance to Dabrafenib therapy.

Conclusion

Dabrafenib (CAS 861583-66-6) is a cornerstone in the targeted therapy of BRAF V600-mutant cancers. Its high selectivity and potent inhibition of the mutated kinase have translated into significant clinical benefits for patients. This technical guide has summarized the key aspects of Dabrafenib, from its fundamental mechanism of action to its clinical application and the challenges of acquired resistance. The provided data and experimental outlines serve as a valuable resource for the scientific community engaged in cancer research and the development of novel therapeutic strategies.

References

The Evolving Landscape of Pyrimidine-Based Therapeutics: A Technical Whitepaper on the Biological Activity of 4-Methyl-2-phenylpyrimidine-5-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. This technical guide delves into the biological activities of derivatives of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid, a core structure that has given rise to compounds with promising anticancer, antimicrobial, and enzyme-inhibitory properties. While direct biological data on the parent carboxylic acid is limited in the public domain, extensive research on its esterified, amidated, and further modified analogs provides a compelling rationale for its exploration as a lead scaffold. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic and evaluative pathways to provide a comprehensive resource for researchers in the field.

Introduction

Pyrimidine and its fused heterocyclic systems are of significant interest in drug discovery due to their diverse pharmacological activities. The inherent structural features of the pyrimidine ring allow for versatile functionalization, leading to a wide array of derivatives with tailored biological profiles. This whitepaper focuses on the biological potential of compounds derived from the this compound scaffold. The accumulated research on its derivatives points towards significant therapeutic potential across multiple disease areas.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic and antiproliferative activities against various cancer cell lines. The primary mechanism often involves the inhibition of key signaling pathways crucial for cancer cell growth and survival.

Cytotoxicity of 5-Hydroxymethylpyrimidine Derivatives

A study on 5-hydroxymethylpyrimidines, synthesized from ethyl 4-methyl-2-phenyl-6-aminopyrimidine-5-carboxylate derivatives, revealed moderate anticancer properties. The introduction of bulky aliphatic amino groups at the 4-position of the pyrimidine ring was found to be a key determinant of their cytotoxic effects.[1]

Table 1: Cytotoxicity (IC₅₀ in µM) of Selected 5-Hydroxymethylpyrimidine Derivatives [1]

CompoundHeLaHepaRGCaco-2AGSA172RPTEC (Normal)
3h >100>100>100>10089.2±2.4>100
3i >100>100>100>10079.4±1.9>100
3j 89.4±3.192.1±2.8>100>10060.1±1.5>100
Activity of Phenylpyrimidine-Carboxamide Derivatives

Four series of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing phenylpyridine/phenylpyrimidine-carboxamide scaffolds were evaluated for their cytotoxicity against A549, PC-3, and MCF-7 cancer cell lines. Several of these compounds exhibited moderate activity.[2]

EGFR Inhibition by 5-Trifluoromethylpyrimidine Derivatives

A series of 5-trifluoromethylpyrimidine derivatives were synthesized and evaluated as EGFR inhibitors, demonstrating excellent antitumor activities against A549, MCF-7, and PC-3 cell lines.[3]

Table 2: Anticancer and EGFR Kinase Inhibitory Activities (IC₅₀ in µM) of Compound 9u [3]

Cell Line/EnzymeIC₅₀ (µM)
A5490.35
MCF-73.24
PC-35.12
EGFR Kinase0.091
Experimental Protocols

MTT Assay for Cytotoxicity:

  • Cells (e.g., HeLa, HepaRG, Caco-2, AGS, A172, and RPTEC) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

  • The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC₅₀ values are calculated from the dose-response curves.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Antibacterial and Antifungal Screening

In a study of 5-hydroxymethylpyrimidine derivatives, compounds with at least a three-carbon chain amino group at the 4-position showed weak antibacterial properties. Antifungal activity was observed in a derivative with a 4-benzylsulfanyl substituent.[1]

Activity of Substituted Phenylfuran Methylene Thioxothiazolidinyl Pentanoic Acids

A series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids demonstrated good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates, with MIC values in the range of 2–4 µg/mL.[4]

Table 3: Minimum Inhibitory Concentration (MIC in µg/mL) of Compounds 4a-4h against Multidrug-Resistant Gram-Positive Bacteria [4]

CompoundMRSA CCARM 3167MRSA CCARM 3506QRSA CCARM 3505QRSA CCARM 3519
4a 4444
4b 8888
4c 2222
4d 2222
4e 2222
4f 2222
4g 4444
4h 4444
Experimental Protocols

Broth Microdilution Method for MIC Determination:

  • Bacterial strains are cultured overnight in Mueller-Hinton broth.

  • The bacterial suspension is diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • The test compounds are serially diluted in a 96-well microtiter plate.

  • An equal volume of the diluted bacterial suspension is added to each well.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition

Certain derivatives have been specifically designed and evaluated as inhibitors of clinically relevant enzymes.

Xanthine Oxidase Inhibition

A series of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives were synthesized and showed remarkable in vitro inhibitory potency against xanthine oxidase (XO), with IC₅₀ values ranging from 0.0181 µM to 0.5677 µM.[5] Compounds 10c and 10e were identified as the most potent inhibitors, with IC₅₀ values of 0.0240 µM and 0.0181 µM, respectively.[5] A Lineweaver-Burk plot analysis revealed that the representative compound 10c acted as a mixed-type inhibitor.[5]

Experimental Protocols

Xanthine Oxidase Inhibition Assay:

  • The assay is performed in a phosphate buffer (pH 7.5).

  • Xanthine is used as the substrate.

  • The reaction is initiated by adding xanthine oxidase enzyme.

  • The formation of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm.

  • The inhibitory activity is calculated as the percentage of inhibition relative to a control without the inhibitor.

  • IC₅₀ values are determined by plotting the percentage of inhibition against different concentrations of the test compounds.

Synthesis and Workflow Visualizations

The following diagrams illustrate the general synthetic pathways and experimental workflows described in the cited literature.

Synthesis_of_5_Hydroxymethylpyrimidines cluster_synthesis Synthesis Pathway Start Ethyl 4-hydroxy-6-methyl-2- phenylpyrimidine-5-carboxylate Step1 POCl₃, Reflux Start->Step1 Intermediate1 Ethyl 4-chloro-6-methyl-2- phenylpyrimidine-5-carboxylate Step1->Intermediate1 Step2 Substituted primary alkyl amine, TEA, MeOH Intermediate1->Step2 Intermediate2 Ethyl 4-(alkylamino)-6-methyl-2- phenylpyrimidine-5-carboxylate Step2->Intermediate2 Step3 LiAlH₄, THF Intermediate2->Step3 Final_Product {4-(alkylamino)-6-methyl-2- phenylpyrimidin-5-yl}methanol Step3->Final_Product Biological_Evaluation_Workflow cluster_workflow Biological Evaluation Compound Synthesized Pyrimidine Derivatives Anticancer Anticancer Screening (MTT Assay) Compound->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution) Compound->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assay (e.g., XO) Compound->Enzyme_Inhibition Cell_Lines Cancer Cell Lines (e.g., HeLa, A549) Anticancer->Cell_Lines Pathogens Bacterial & Fungal Strains (e.g., S. aureus, C. albicans) Antimicrobial->Pathogens Enzyme Target Enzyme (e.g., Xanthine Oxidase) Enzyme_Inhibition->Enzyme Data_Analysis Data Analysis (IC₅₀ / MIC Determination) Cell_Lines->Data_Analysis Pathogens->Data_Analysis Enzyme->Data_Analysis

References

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific mechanism of action for 4-Methyl-2-phenylpyrimidine-5-carboxylic acid is not well-documented in publicly available scientific literature. This guide, therefore, presents a hypothetical mechanism of action based on the known biological activities of structurally similar pyrimidine derivatives. The proposed pathways and experimental protocols are intended to serve as a strategic roadmap for researchers investigating this and other novel chemical entities.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of nucleobases in DNA and RNA. Its derivatives exhibit a vast array of biological activities, and this structural motif is present in numerous FDA-approved drugs. The versatility of the pyrimidine core allows for substitutions at various positions, leading to compounds that can interact with a wide range of biological targets. Phenylpyrimidine derivatives, in particular, have been extensively explored as kinase inhibitors, anticancer agents, and antimicrobial compounds.

Given the absence of specific data for this compound, this document will explore its potential mechanism of action by examining the established activities of related pyrimidine carboxylic acid and phenylpyrimidine compounds.

Proposed Hypothetical Mechanism of Action: Kinase Inhibition

Many small molecules containing the 2-phenylpyrimidine scaffold have been identified as potent inhibitors of various protein kinases. These enzymes play a crucial role in cellular signaling pathways that control cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

The structural features of this compound—specifically the phenyl group at position 2 and the carboxylic acid at position 5—suggest it may function as an ATP-competitive kinase inhibitor. The phenyl ring can engage in hydrophobic and π-π stacking interactions within the ATP-binding pocket of a kinase, while the pyrimidine core can form critical hydrogen bonds with the hinge region of the enzyme. The carboxylic acid moiety could provide additional hydrogen bonding and ionic interactions, enhancing binding affinity and specificity.[1]

Potential Target: Tyrosine Kinases

Derivatives of similar compounds have shown potential in targeting tyrosine kinases involved in oncogenic signaling pathways.[1] A plausible hypothesis is that this compound could inhibit members of the tyrosine kinase family, such as Epidermal Growth Factor Receptor (EGFR) or Src family kinases, thereby disrupting downstream signaling cascades like the Ras-Raf-MEK-ERK pathway.

Below is a generalized diagram of a kinase signaling pathway that could be a putative target.

Kinase_Signaling_Pathway Figure 1: Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) (e.g., EGFR) GF->Receptor Binds ADP ADP Receptor->ADP Ras Ras Receptor->Ras Activates Compound 4-Methyl-2-phenylpyrimidine- 5-carboxylic acid Compound->Receptor Inhibits ATP Binding ATP ATP ATP->Receptor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Regulates Gene Expression for

Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase by the compound.

Other Potential Biological Activities

While kinase inhibition is a strong hypothesis, the pyrimidine scaffold is associated with a broad range of other biological effects.

Anticancer and Cytotoxic Activity

Several studies on pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][3] The mechanism for this could be multifaceted, extending beyond kinase inhibition to include induction of apoptosis or cell cycle arrest.

Antimicrobial and Antifungal Activity

Certain pyrimidine derivatives have shown weak to moderate antibacterial or antifungal properties.[4] The mechanism could involve the inhibition of essential microbial enzymes, such as those involved in folate synthesis or cell wall construction.

Quantitative Data from Structurally Related Compounds

No quantitative data exists for this compound itself. However, data from related pyrimidine derivatives can provide a benchmark for potential efficacy. For example, some tetrahydropyrimidine-5-carboxylate derivatives have shown IC₅₀ values in the micromolar range for anticancer and anti-diabetic activities.[2] Specifically, certain derivatives displayed IC₅₀ values ranging from 5.351–18.69 µg/mL for cytotoxicity against HepG2 cell lines and 6.539–11.27 µM for alpha-amylase inhibition.[2] Another study on imidazole-5-carboxylic acid derivatives reported potent xanthine oxidase inhibition with IC₅₀ values as low as 0.003 µM.[5]

Compound Class Biological Activity Target/Assay IC₅₀ Values Reference
Tetrahydropyrimidine-5-carboxylatesAnticancerHepG2 Cell Line5.351–18.69 µg/mL[2]
Tetrahydropyrimidine-5-carboxylatesAnti-diabeticAlpha-amylase Inhibition6.539–11.27 µM[2]
Imidazole-5-carboxylic acid derivativesGout TreatmentXanthine Oxidase Inhibition0.003–1.2 µM[5]
N-phenyl-tetrahydropyrimidine-5-carboxamidesHIV InhibitionStrand Transfer Reaction0.65 µM (most active)

Experimental Protocols for Mechanism of Action Elucidation

To determine the actual mechanism of action of this compound, a systematic experimental approach is required. The following outlines a general workflow and key experimental methodologies.

General Experimental Workflow

The process begins with broad screening to identify biological activity, followed by assays to pinpoint the molecular target, and finally, validation in cellular and more complex models.

Experimental_Workflow Figure 2: Workflow for Mechanism of Action Elucidation A Phase 1: Phenotypic Screening (e.g., Antiproliferative Assays across cancer cell line panel) B Phase 2: Target Identification (Is the compound active?) A->B C Affinity Chromatography, Activity-Based Protein Profiling (ABPP), Yeast-2-Hybrid, CETSA B->C If active D Phase 3: Target Validation & Biochemical Characterization C->D E Recombinant Protein Assays, Binding Assays (SPR, ITC), Enzyme Kinetics (Ki, IC50) D->E F Phase 4: Cellular Mechanism & Pathway Analysis E->F G Western Blot for Pathway Markers, Immunofluorescence, Reporter Assays, Target Engagement Assays F->G H Lead Optimization G->H

Caption: A generalized workflow for identifying a novel compound's mechanism.

Key Experimental Methodologies

5.2.1 Target Identification Assays

  • Affinity Chromatography: The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate. Bound proteins are then identified using mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular environment. The principle is that a protein bound to a ligand will be more resistant to thermal denaturation. Changes in protein stability upon heating are measured, typically by Western blot.

5.2.2 Target Validation and Biochemical Assays

  • Enzymatic Assays: Once a putative enzyme target is identified (e.g., a specific kinase), its activity is measured in the presence of varying concentrations of the compound to determine an IC₅₀ value. For kinase assays, this often involves measuring the phosphorylation of a substrate using methods like ELISA or radioactive filter binding assays.

  • Surface Plasmon Resonance (SPR): This label-free technique measures the binding kinetics and affinity (Kᴅ) between the compound and its purified target protein in real-time.

5.2.3 Cellular and Pathway Analysis

  • Western Blotting: After treating cells with the compound, lysates are analyzed by Western blot to measure changes in the phosphorylation status of key signaling proteins downstream of the putative target. For example, if the target is an RTK, one would probe for levels of phosphorylated ERK (p-ERK).

  • Cell Proliferation and Viability Assays: Assays such as the MTT or CellTiter-Glo® assay are used to quantify the effect of the compound on cell growth and survival, allowing for the determination of GI₅₀ (growth inhibition) or EC₅₀ values.

  • Immunofluorescence Microscopy: This technique can be used to visualize the subcellular localization of the target protein and observe morphological changes in cells (e.g., apoptotic blebbing, cytoskeletal rearrangements) upon treatment with the compound.

Conclusion

While the precise mechanism of action for this compound remains to be experimentally determined, its structural similarity to known bioactive molecules provides a strong basis for forming a testable hypothesis. The most plausible putative mechanism is the inhibition of protein kinases involved in cell proliferation signaling pathways, a common mode of action for phenylpyrimidine derivatives. The experimental framework outlined in this guide provides a clear path for researchers to systematically investigate this hypothesis, identify the molecular target(s), and elucidate the full biological impact of this compound, potentially paving the way for its development as a novel therapeutic agent.

References

An In-depth Technical Guide to the Discovery and History of Pyrimidine-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Pyrimidine Scaffold: A Cornerstone in Medicinal Chemistry

The pyrimidine ring system is a fundamental heterocyclic scaffold with widespread occurrence in nature. It forms the core of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids.[1] Beyond its role in genetics, the pyrimidine moiety is found in various biologically active natural products and synthetic compounds, establishing it as a privileged structure in medicinal chemistry and drug discovery. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.

Pyrimidine-5-Carboxylic Acid: A Key Building Block

Within the diverse family of pyrimidine derivatives, pyrimidine-5-carboxylic acid and its analogues have emerged as particularly valuable building blocks in the synthesis of therapeutic agents. The carboxylic acid group at the 5-position provides a versatile handle for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This has led to the development of numerous potent and selective inhibitors of various enzymes and receptors. This guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of pyrimidine-5-carboxylic acids, with a focus on their applications in drug development.

Historical Perspective: The Dawn of Pyrimidine-5-Carboxylic Acid Chemistry

Early Explorations of Pyrimidine Carboxylic Acids

Biochemical interest in pyrimidine carboxylic acids began in the early 20th century. In 1907, Wheeler and co-workers explored the potential role of such structures in the constitution of nucleic acids.[2] This early work laid the foundation for future investigations into the synthesis and properties of this class of compounds. A significant milestone was the identification of uracil-4-carboxylic acid as the naturally occurring substance orotic acid, which was isolated from milk whey in 1905.[2]

Foundational Syntheses of Pyrimidine-5-Carboxylic Acid Derivatives

The synthesis of derivatives of pyrimidine-5-carboxylic acid was reported as early as 1942 by Elizabeth Ballard and Treat B. Johnson.[3] Their work, a continuation of earlier "Researches on Pyrimidines," detailed methods for preparing these compounds, which were recognized as analogues of nicotinic acid.[3] A key approach involved the condensation of diethyl ethoxymethylene malonate with thiourea in the presence of sodium ethylate to produce ethyl 2-thiouracil-5-carboxylate in excellent yield.[3] This intermediate could then be desulfurized to afford uracil-5-carboxylic acid.[3]

Evolution of Synthetic Methodologies

The Biginelli Reaction: A Multicomponent Approach

The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1891, is a one-pot, three-component condensation reaction that produces 3,4-dihydropyrimidin-2(1H)-ones.[4][5] This reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea, and can be catalyzed by Brønsted or Lewis acids.[5] While not a direct synthesis of pyrimidine-5-carboxylic acids, the Biginelli reaction is a cornerstone in pyrimidine chemistry and has been adapted to produce a wide array of functionalized pyrimidine derivatives.

Modern Strategies for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

A significant advancement in the synthesis of pyrimidine-5-carboxylic acid derivatives is the development of methods to introduce substituents at the 2-position. A notable procedure involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[6] This method provides a high-yielding and direct route to 2-substituted pyrimidine-5-carboxylic esters, crucially without substitution at the 4-position, which can be a challenge with other synthetic approaches.[6]

Comparative Analysis of Synthetic Yields

The evolution of synthetic methods has led to significant improvements in the yields of pyrimidine-5-carboxylic acid derivatives.

Synthetic MethodProductReported YieldReference
Condensation of diethyl ethoxymethylene malonate with thioureaEthyl 2-thiouracil-5-carboxylate"Excellent"[3]
Desulfurization of ethyl 2-thiouracil-5-carboxylateUracil-5-carboxylic acid85%[3]
Reaction of sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate with amidinium salts2-Substituted pyrimidine-5-carboxylic estersModerate to Excellent[6]

Biological Significance and Therapeutic Applications

Inhibition of Salt-Inducible Kinases (SIKs)

Salt-inducible kinases (SIKs) are a family of serine/threonine kinases that play a crucial role in regulating inflammatory responses.[7] Pyrimidine-5-carboxamide derivatives have been identified as potent inhibitors of SIKs.[7] By inhibiting SIKs, these compounds can modulate the production of inflammatory cytokines, making them promising candidates for the treatment of inflammatory bowel disease (IBD) and other autoimmune conditions.[7]

Modulation of Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[8] The pyrimidine-5-carboxylic acid scaffold has been utilized in the design of potent and selective CDK inhibitors.[8] In particular, inhibitors targeting CDK4 and CDK6 have shown significant efficacy in the treatment of hormone receptor-positive (HR+) breast cancer.[9]

Other Emerging Biological Targets

The versatility of the pyrimidine-5-carboxylic acid scaffold has led to its exploration against a range of other biological targets. Derivatives have been investigated for their potential as antibacterial agents, highlighting the broad therapeutic potential of this chemical class.

Quantitative Biological Data

Inhibitory Activity of Pyrimidine-5-Carboxamide Derivatives against SIKs
CompoundTargetIC50 (nM)Reference
HG-9-91-01SIKsPotent (nanomolar range)[7]
Inhibitory Activity of Pyrimidine-Based CDK Inhibitors
CompoundTargetIC50 (µM)Reference
Palbociclib (PD-0332991)CDK40.011[9]
Palbociclib (PD-0332991)CDK60.016[9]
Activity against Other Notable Targets
Compound ClassTargetActivityReference
Pyrimidine-5-carbonitrilesVarious Cancer Cell Lines (MCF-7, A549, A498, Hep-G2)IC50 values in the nanomolar range[10]

Clinical Development of Pyrimidine-5-Carboxylic Acid Derivatives

SIK Inhibitors in Clinical Trials

The therapeutic potential of SIK inhibitors has been investigated in clinical trials. GLPG3970, a SIK2/3 inhibitor, has been evaluated in Phase Ib and IIa studies for psoriasis, ulcerative colitis (UC), and rheumatoid arthritis (RA).[11][12] While the trial in RA did not show differentiation from placebo, the psoriasis study demonstrated a statistically significant improvement in PASI 50 response at week 6.[12] The UC study showed positive signals on objective parameters, although this did not translate to a significant difference in the primary endpoint.

CDK4/6 Inhibitors in Clinical Trials

Several CDK4/6 inhibitors with a pyrimidine scaffold have been approved for the treatment of HR+/HER2- breast cancer. Palbociclib, in combination with letrozole, significantly prolonged progression-free survival in clinical trials.[9] Abemaciclib and Ribociclib are other approved CDK4/6 inhibitors that have demonstrated significant clinical benefit in this patient population.[13][14]

Key Signaling Pathways

The SIK-CREB Signaling Pathway in Inflammation

SIK inhibitors exert their anti-inflammatory effects by modulating the CREB (cAMP response element-binding protein) signaling pathway. In inflammatory conditions, SIKs can suppress the activity of transcriptional co-activators such as CRTCs (CREB-regulated transcription coactivators). By inhibiting SIKs, pyrimidine-5-carboxamide derivatives allow for the activation of CREB and the transcription of anti-inflammatory genes.

SIK_CREB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIK SIK pCRTC p-CRTC (Inactive) SIK->pCRTC Phosphorylates CRTC CRTC (Active) pCRTC->CRTC Dephosphorylation CREB CREB CRTC->CREB Co-activates Pyrimidine-5-carboxamide Pyrimidine-5-carboxamide (SIK Inhibitor) Pyrimidine-5-carboxamide->SIK Inhibits Anti_inflammatory_Genes Anti-inflammatory Gene Transcription CREB->Anti_inflammatory_Genes Promotes

Caption: The SIK-CREB signaling pathway in inflammation.

The CDK4/6-Cyclin D/Rb Pathway in Cell Cycle Regulation

CDK4/6 inhibitors containing a pyrimidine scaffold function by blocking the phosphorylation of the retinoblastoma (Rb) protein.[15][16] In the G1 phase of the cell cycle, the CDK4/6-Cyclin D complex phosphorylates Rb, leading to the release of the E2F transcription factor. E2F then promotes the transcription of genes required for the G1 to S phase transition. By inhibiting CDK4/6, these pyrimidine derivatives prevent Rb phosphorylation, thereby arresting the cell cycle and inhibiting cancer cell proliferation.[15][16]

CDK_Rb_Pathway Growth_Factors Growth Factors CyclinD Cyclin D Growth_Factors->CyclinD CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb_E2F Rb-E2F Complex (Inactive) CDK46_CyclinD->Rb_E2F Phosphorylates Rb Pyrimidine_CDKi Pyrimidine-based CDK4/6 Inhibitor Pyrimidine_CDKi->CDK46_CyclinD Inhibits pRb p-Rb Rb_E2F->pRb E2F E2F (Active) Rb_E2F->E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes

Caption: The CDK4/6-Cyclin D/Rb pathway in cell cycle regulation.

Detailed Experimental Protocols

Historical Synthesis: Preparation of Ethyl 2-Thiouracil-5-carboxylate (Adapted from Ballard and Johnson, 1942)

Materials:

  • Diethyl ethoxymethylene malonate

  • Thiourea

  • Absolute ethanol

  • Metallic sodium

Procedure:

  • Prepare a solution of sodium ethylate by dissolving 5.4 g of metallic sodium in 300 cc of absolute ethanol.

  • To the sodium ethylate solution, add 24 g of thiourea.

  • Add 51 g of diethyl ethoxymethylene malonate to the mixture.

  • Reflux the reaction mixture for several hours.

  • Upon cooling, the sodium salt of ethyl 2-thiouracil-5-carboxylate precipitates.

  • Collect the precipitate by filtration. The reported yield of the crude product is 85%.[3]

Modern Synthesis 1: The Biginelli Reaction for Dihydropyrimidinones

Materials:

  • Aldehyde (1.0 eq)

  • β-ketoester (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)3)

  • Ethanol

Procedure:

  • Combine the aldehyde, β-ketoester, urea/thiourea, and catalyst in ethanol.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, a 3,4-dihydropyrimidin-2(1H)-one, will often precipitate from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Modern Synthesis 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters via Amidinium Salts

Materials:

  • Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (1.0 eq)

  • Amidinium salt (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate in anhydrous DMF.

  • Add the desired amidinium salt to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-substituted pyrimidine-5-carboxylic ester.[17]

Conclusion and Future Outlook

The journey of pyrimidine-5-carboxylic acids from their early discovery to their current status as key components of clinically approved drugs is a testament to the enduring importance of the pyrimidine scaffold in medicinal chemistry. The evolution of synthetic methodologies has enabled the creation of diverse libraries of these compounds, leading to the identification of potent and selective modulators of important biological targets. The clinical success of pyrimidine-based CDK4/6 inhibitors has revolutionized the treatment of HR+ breast cancer, and the ongoing investigation of SIK inhibitors holds promise for the treatment of inflammatory diseases. Future research in this area will likely focus on the discovery of novel biological targets for pyrimidine-5-carboxylic acid derivatives, the development of even more efficient and sustainable synthetic methods, and the optimization of drug-like properties to address unmet medical needs. The rich history and proven therapeutic potential of this compound class ensure that it will remain an active and fruitful area of research for years to come.

References

Spectroscopic Profile of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-Methyl-2-phenylpyrimidine-5-carboxylic acid (CAS No. 103249-79-2). Due to the limited availability of published experimental spectra for this specific compound, this document presents a predicted spectroscopic profile based on the analysis of closely related analogues and established principles of NMR, IR, and mass spectrometry. This guide is intended to assist researchers in the identification and characterization of this and similar pyrimidine-based compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.0br s1H-COOH
~8.90s1HH6 (pyrimidine)
~8.40-8.30m2Hortho-H (phenyl)
~7.60-7.50m3Hmeta-, para-H (phenyl)
~2.70s3H-CH₃
Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ, ppm)Carbon Assignment
~167.0-COOH
~164.0C2 (pyrimidine)
~162.0C4 (pyrimidine)
~158.0C6 (pyrimidine)
~137.0C1' (phenyl, ipso)
~131.0C4' (phenyl, para)
~129.0C2', C6' (phenyl, ortho)
~128.5C3', C5' (phenyl, meta)
~120.0C5 (pyrimidine)
~24.0-CH₃
Predicted IR Data

Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid dimer)
~3050MediumC-H stretch (aromatic)
~2950MediumC-H stretch (methyl)
~1720StrongC=O stretch (carboxylic acid)
~1600, ~1580, ~1480Medium-StrongC=C and C=N stretching (pyrimidine and phenyl rings)
~1450MediumC-H bend (methyl)
~1300MediumC-O stretch / O-H bend (carboxylic acid)
~770, ~690StrongC-H out-of-plane bend (monosubstituted benzene)
Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
214High[M]⁺ (Molecular Ion)
197Medium[M - OH]⁺
169Medium[M - COOH]⁺
103High[C₆H₅CN]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

A small amount of the finely ground solid sample (1-2 mg) is mixed with approximately 100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe. The sample is vaporized and then ionized by a beam of electrons (typically at 70 eV). The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Workflow and Data Analysis Diagrams

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of this compound.

synthesis_workflow General Synthesis Workflow cluster_reactants Starting Materials benzamidine Benzamidine reaction Condensation Reaction benzamidine->reaction ethyl_acetoacetate Ethyl 2-formyl-3-oxobutanoate (or equivalent) ethyl_acetoacetate->reaction hydrolysis Saponification (Ester Hydrolysis) reaction->hydrolysis workup Acidification & Workup hydrolysis->workup product 4-Methyl-2-phenylpyrimidine- 5-carboxylic acid workup->product

Caption: General synthetic route for pyrimidine-5-carboxylic acids.

analysis_workflow Spectroscopic Analysis Workflow cluster_spectroscopy Spectroscopic Techniques sample Purified Compound nmr NMR (¹H, ¹³C) sample->nmr ir FTIR sample->ir ms Mass Spectrometry sample->ms data_analysis Data Interpretation & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis report Technical Report data_analysis->report

Caption: Workflow for spectroscopic characterization of the target compound.

An In-depth Technical Guide on the Potential Therapeutic Targets of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-phenylpyrimidine-5-carboxylic acid is a heterocyclic compound belonging to the pyrimidine class of molecules. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities.[1][2][3][4][5] While direct experimental data on the specific biological targets of this compound is not extensively available in the public domain, its structural features strongly suggest potential interactions with key enzymes involved in cellular signaling and microbial growth.

This technical guide aims to elucidate the most probable therapeutic targets of this compound by examining the established activities of structurally analogous pyrimidine derivatives. The primary focus will be on its potential as a kinase inhibitor, particularly targeting the Epidermal Growth Factor Receptor (EGFR), and its prospective role as an antimicrobial agent. This document provides a comprehensive overview of the relevant signaling pathways, quantitative data from related compounds to establish a potency context, and detailed experimental protocols for assessing these potential activities.

Potential Therapeutic Target: Epidermal Growth Factor Receptor (EGFR)

The pyrimidine core is a key structural motif in a multitude of approved and investigational Epidermal Growth Factor Receptor (EGFR) inhibitors.[1][2][3] EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[2][3] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for anticancer drug development.[2][3] The 2-phenylpyrimidine scaffold, in particular, has been explored for its potential to bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity.[1][2][6]

The EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events, primarily through the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways, which ultimately drive cell proliferation and survival. Inhibition of EGFR's kinase activity blocks these downstream signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT->Proliferation Ligand Ligand (EGF) Ligand->EGFR Inhibitor 4-Methyl-2-phenylpyrimidine -5-carboxylic acid (Proposed) Inhibitor->EGFR

Caption: Proposed inhibition of the EGFR signaling pathway by this compound.

Quantitative Data for Structurally Related EGFR Inhibitors

To provide a benchmark for the potential potency of this compound, the following table summarizes the half-maximal inhibitory concentrations (IC50) of various pyrimidine derivatives against EGFR and cancer cell lines.

Compound ClassSpecific Compound ExampleTargetIC50 (nM)Reference
Pyrrolo[2,3-d]pyrimidineCompound 46EGFR3.76[3]
Pyrrolo[2,3-d]pyrimidineCompound 48EGFR3.63[3]
Pyrido[3,2-d]pyrimidineCompound 30EGFR0.95[3]
Pyrido[2,3-d]pyrimidineCompound 31EGFR0.97[3]
Pyrimidine-5-carbonitrileCompound 10bEGFR8.29[7]
Pyrido[2,3-d]pyrimidinePD173955Bcr/Abl2.5[8]
Pyrido[2,3-d]pyrimidineCompound 65PDGFr1110[8]
Pyrido[2,3-d]pyrimidineCompound 65FGFr130[8]
Pyrido[2,3-d]pyrimidineCompound 65EGFr450[8]
Experimental Protocols

This protocol measures the activity of EGFR by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • This compound (test compound)

  • Erlotinib (positive control inhibitor)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • 96-well white, non-binding surface microtiter plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and control inhibitor in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle to the wells of the 96-well plate.

    • Add 20 µL of a master mix containing the EGFR enzyme and substrate to each well.

    • Initiate the reaction by adding 25 µL of ATP solution to all wells. The final reaction volume should be 50 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 100 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Subtract the background luminescence (no enzyme control) from all other readings. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9][10][11]

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 - non-small cell lung cancer, MCF-7 - breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well clear flat-bottom microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression.[12][13]

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture Cancer Cell Line Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Compound_Dilution Prepare Serial Dilutions of Test Compound Treat_Cells Treat Cells with Compound Dilutions Compound_Dilution->Treat_Cells Seed_Cells->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for determining the IC50 value of a compound using the MTT assay.

Potential Therapeutic Target: Microbial Enzymes

Pyrimidine derivatives have also been widely investigated for their antimicrobial properties.[4][14][15][16] They can exert their effects by inhibiting essential microbial enzymes involved in processes like nucleic acid synthesis or cell wall formation. For instance, some pyrimidine analogs act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism and DNA synthesis in bacteria.[4]

Quantitative Data for Structurally Related Antimicrobial Pyrimidines

The following table presents the antimicrobial activity of some pyrimidine derivatives against various bacterial and fungal strains, typically measured as the zone of inhibition.

Compound ClassTest OrganismActivityReference
PyrimidinopyrazolesS. aureusModerate Activity[4]
PyrimidinopyrazolesB. subtilisModerate Activity[4]
PyrimidinopyrazolesC. albicansSignificant Activity[4]
PyrimidinopyrazolesA. nigerSignificant Activity[4]
Chalcone substituted pyrimidinesE. coliAppreciable Activity[17]
Thiophenyl-pyrimidine derivativeMRSAHigher potency than vancomycin[14]
Experimental Protocol

This method is used to screen for the antimicrobial activity of a compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Nutrient agar or other suitable growth medium

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (e.g., ciprofloxacin) and antifungal (e.g., fluconazole) discs

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Media Preparation: Prepare and sterilize the growth medium and pour it into sterile petri dishes.

  • Inoculation: Once the agar has solidified, uniformly spread a standardized inoculum of the test microorganism over the surface.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the test compound solution at different concentrations into the wells. Also, place standard antibiotic/antifungal discs as positive controls and a solvent control.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • Data Acquisition: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

  • Data Analysis: Compare the zone of inhibition of the test compound with that of the standard drug. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

Based on the extensive research on the biological activities of pyrimidine derivatives, this compound emerges as a promising candidate for further investigation as a therapeutic agent. The primary potential targets for this compound are likely to be protein kinases, with a strong possibility of activity against EGFR, suggesting its potential as an anticancer agent. Additionally, the well-documented antimicrobial properties of the pyrimidine scaffold warrant investigation into its efficacy against various bacterial and fungal pathogens. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential therapeutic applications. Further studies, including in vitro enzymatic and cellular assays followed by in vivo models, are necessary to definitively elucidate the mechanism of action and therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methyl-2-phenylpyrimidine-5-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Accurate and reliable analytical methods are crucial for its quantification in various matrices, including reaction mixtures, formulation excipients, and biological samples. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Spectroscopic characterization data is also provided for structural confirmation.

While specific validated methods for this exact analyte are not widely published, the following protocols are based on established analytical methodologies for structurally related pyrimidine derivatives and carboxylic acids.[1][2][3][4][5][6]

Spectroscopic Characterization

For the initial identification and structural confirmation of this compound, the following spectroscopic techniques are recommended. The expected spectral data are extrapolated from similar pyrimidine structures.[1][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected chemical shifts would include signals for the methyl protons, the phenyl protons, and the carboxylic acid proton. The pyrimidine ring proton may also be observable.

  • ¹³C NMR: Signals corresponding to the carbons of the pyrimidine ring, the phenyl group, the methyl group, and the carboxylic acid group are anticipated.

Mass Spectrometry (MS):

  • Mass spectrometry can confirm the molecular weight of the compound. The fragmentation patterns observed can provide structural information, which is influenced by the substituents on the pyrimidine ring.[4]

Chromatographic Methods for Quantification

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in samples with relatively clean matrices, such as in-process control samples or formulated products. The methodology is adapted from general principles for the analysis of aromatic carboxylic acids and related heterocyclic compounds.[2]

Experimental Protocol: HPLC-UV

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis detector

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 2-3) is recommended.[2] A typical starting point would be:

      • Solvent A: 0.1% Phosphoric acid in Water

      • Solvent B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-15 min: 20% to 80% B

      • 15-20 min: 80% B

      • 20.1-25 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Based on the UV spectrum of the compound, likely in the range of 230-280 nm.

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound of known concentration in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the highly sensitive and selective quantification of this compound, especially in complex matrices like biological fluids, an LC-MS/MS method is recommended. Due to the polar nature of carboxylic acids, derivatization may be employed to enhance retention on reverse-phase columns and improve ionization efficiency, although direct analysis is also possible.[3][5][7]

Experimental Protocol: LC-MS/MS

  • Instrumentation:

    • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column or a C18 column. For a C18 column, an ion-pairing agent or derivatization might be necessary for adequate retention. A BEH Amide column has been shown to be effective for similar polar analytes.[8][9]

    • Mobile Phase:

      • Solvent A: 0.1% Formic acid in Water

      • Solvent B: 0.1% Formic acid in Acetonitrile

    • Gradient Program: A gradient from high organic to high aqueous content is typical for HILIC, while the reverse is true for reverse-phase. A starting point for a HILIC separation could be:

      • 0-1 min: 95% B

      • 1-5 min: 95% to 50% B

      • 5-6 min: 50% B

      • 6.1-8 min: 95% B (re-equilibration)

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive or negative, to be optimized for the analyte.

    • Multiple Reaction Monitoring (MRM): The precursor ion (the molecular ion [M+H]⁺ or [M-H]⁻) and a suitable product ion should be determined by infusing a standard solution of the analyte into the mass spectrometer.

    • Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized to maximize the signal for the selected MRM transition.

  • Sample Preparation (for biological samples):

    • Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma or serum, vortex, and centrifuge to pellet the precipitated proteins.[9][10]

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques can be used for further cleanup and concentration of the analyte.

    • The supernatant or the eluate from SPE can then be evaporated and reconstituted in the initial mobile phase.

  • Data Analysis:

    • Quantification is typically performed using an internal standard.

    • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are estimates based on typical performance for similar assays and would need to be determined experimentally during method validation.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) ~ 0.1 - 1 µg/mL~ 0.1 - 10 ng/mL
Limit of Quantification (LOQ) ~ 0.5 - 5 µg/mL~ 0.5 - 25 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 15%

Diagrams

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution / Extraction Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Derivatization Derivatization (Optional for LC-MS) Filtration->Derivatization HPLC_UV HPLC-UV Filtration->HPLC_UV Direct Analysis LC_MS LC-MS/MS Filtration->LC_MS Direct Analysis Derivatization->LC_MS Data_Acquisition Data Acquisition HPLC_UV->Data_Acquisition LC_MS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Report Report Quantification->Report

Caption: General analytical workflow for this compound.

LCMS_Method_Development Start Analyte: this compound Column_Selection Column Selection Start->Column_Selection Polar nature Mobile_Phase Mobile Phase Optimization Column_Selection->Mobile_Phase HILIC or RP-C18 MS_Params Mass Spectrometer Tuning Mobile_Phase->MS_Params Gradient, pH Method_Validation Method Validation MS_Params->Method_Validation MRM transition, ESI mode Routine_Analysis Routine Analysis Method_Validation->Routine_Analysis Linearity, Accuracy, Precision

Caption: Logical steps for developing an LC-MS/MS method.

References

Application Notes and Protocols for 4-Methyl-2-phenylpyrimidine-5-carboxylic acid in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Direct experimental data on the anticancer activity of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid is limited in currently available scientific literature. The following application notes and protocols are based on studies of closely related pyrimidine-5-carboxylic acid derivatives and provide a framework for the potential investigation of this specific compound.

Introduction to Pyrimidine Derivatives in Oncology

Pyrimidine and its derivatives are a significant class of heterocyclic compounds that form the backbone of nucleic acids, DNA and RNA.[1] This fundamental role in biological processes has made them a cornerstone in the development of anticancer agents.[1][2][3] Pyrimidine analogs can exert their anticancer effects through various mechanisms, including the inhibition of DNA synthesis, interference with kinase signaling pathways, and disruption of microtubule dynamics.[4] The structural motif of pyrimidine-5-carboxylic acid, in particular, has been explored for the development of novel therapeutics targeting a range of cancers.[2][3]

Data Presentation: Anticancer Activity of Related Pyrimidine Derivatives

The following tables summarize the in vitro cytotoxic activity of various pyrimidine derivatives against several human cancer cell lines. This data is presented to illustrate the potential anticancer efficacy of this class of compounds.

Table 1: In Vitro Cytotoxicity of Pyrimidine-5-carbonitrile Derivatives

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
10b HepG2 (Hepatocellular Carcinoma)3.56Erlotinib0.87
A549 (Non-small cell lung cancer)5.85Erlotinib1.12
MCF-7 (Breast cancer)7.68Erlotinib5.27

Data extracted from a study on new pyrimidine-5-carbonitrile based derivatives as EGFR inhibitors.[5]

Table 2: In Vitro Cytotoxicity of 4-arylazo-3,5-diamino-1H-pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
8b MCF-7 (Breast cancer)3.0Imatinib7.0
8f MCF-7 (Breast cancer)4.0Imatinib7.0

Data from a study on the antiproliferative activity of novel arylazopyrazoles.[2]

Table 3: In Vivo Tumor Growth Inhibition of a Thiazolo[5,4-d]pyrimidine Derivative

CompoundCancer Cell LineAnimal ModelDosage and AdministrationTumor Growth Inhibition (TGI)
Compound 7a HGC-27 (Human Gastric Carcinoma)BALB/c nude mice40 mg/kg, oral (p.o.), once daily88.7%
5-Fluorouracil (5-FU) HGC-27 (Human Gastric Carcinoma)BALB/c nude mice25 mg/kg, intraperitoneal (i.p.), every 3 daysTumor growth suppression noted

Comparative data from a preclinical model of gastric cancer.[6]

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of a test compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well plates

  • Test compound (this compound) stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cancer cells to a logarithmic growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[8]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[7]

Experimental Workflow for In Vitro Cytotoxicity Screening

G cluster_assay Assay cluster_analysis Data Analysis A Cancer Cell Culture C Cell Seeding in 96-well Plates A->C B Compound Stock Solution Preparation D Compound Treatment (Serial Dilutions) B->D C->D E Incubation (e.g., 48 hours) D->E F MTT Reagent Addition E->F G Formazan Crystal Solubilization F->G H Absorbance Reading (570 nm) G->H I IC50 Value Calculation H->I

A generalized workflow for determining the in vitro cytotoxicity of a test compound.

Western Blotting for Signaling Pathway Analysis

This protocol describes the use of Western blotting to investigate the effect of a test compound on the expression and phosphorylation of key proteins in cancer-related signaling pathways.[9][10][11]

Materials:

  • Cancer cells treated with the test compound

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., p-EGFR, EGFR, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system (e.g., digital imager or X-ray film)

Procedure:

  • Protein Extraction: Treat cancer cells with the test compound for a designated time. Lyse the cells with ice-cold RIPA buffer.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate them by size on an SDS-PAGE gel.[11]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle shaking.[10]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Wash the membrane again with TBST. Apply a chemiluminescent substrate and capture the signal using an imaging system.[11]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin).[11]

In Vivo Tumor Xenograft Model

This protocol details the establishment of a subcutaneous xenograft model in immunodeficient mice to evaluate the in vivo anti-tumor efficacy of a test compound.[4][8]

Materials:

  • Immunodeficient mice (e.g., BALB/c nude mice)

  • Human cancer cell line (e.g., HGC-27)

  • Sterile PBS or serum-free medium

  • Matrigel (optional)

  • Test compound formulation

  • Vehicle control

  • Calipers

Procedure:

  • Cell Preparation and Implantation: Harvest cancer cells and resuspend them in sterile PBS or serum-free medium at a concentration of 5 x 10^7 cells/mL. Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.[4]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[4]

  • Compound Administration: Administer the test compound and vehicle control to their respective groups according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).[8]

  • Efficacy and Toxicity Monitoring: Measure tumor volume with calipers and record the body weight of the mice 2-3 times per week. The tumor volume can be calculated using the formula: Volume = (length × width²) / 2.[4]

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).

Potential Signaling Pathways

Many pyrimidine derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which is often dysregulated in various cancers.[5]

EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition EGFR EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Pyrimidine Pyrimidine Derivative Pyrimidine->EGFR Inhibition

Potential inhibition of the EGFR signaling pathway by a pyrimidine derivative.

References

"application of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 4-methyl-2-phenylpyrimidine-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of a wide array of biologically active compounds. While the parent compound itself may not be the primary active pharmaceutical ingredient, its derivatives have shown significant promise in various therapeutic areas. The pyrimidine core, coupled with the phenyl and carboxylic acid moieties, provides a unique three-dimensional arrangement that allows for diverse interactions with biological targets. The carboxylic acid group, in particular, can act as a key pharmacophore, though it is sometimes replaced by bioisosteres to improve pharmacokinetic properties.[1][2][3] This document outlines the key applications of this scaffold, supported by quantitative data and detailed experimental protocols for the synthesis and evaluation of its derivatives.

Key Therapeutic Applications

Derivatives of the this compound core have been investigated for a range of biological activities, including:

  • Anticancer Activity: Certain pyrimidine derivatives have demonstrated cytotoxic properties against various cancer cell lines.[4][5] The mechanism often involves the inhibition of key enzymes or receptors involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR).[6]

  • Enzyme Inhibition: This scaffold is a key component in the development of potent enzyme inhibitors. A notable example is the inhibition of xanthine oxidase, an enzyme crucial in the metabolic pathway that produces uric acid. Overproduction of uric acid can lead to hyperuricemia and gout.[7]

  • Antidiabetic Properties: Derivatives have been designed as activators of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose metabolism.[8][9] Additionally, analogs have been developed as inhibitors of Glycogen Synthase Kinase 3 (GSK3), another important target in type 2 diabetes.[10]

  • Antimicrobial and Antifungal Activity: The pyrimidine nucleus is a common feature in many antimicrobial and antifungal agents.[11][12]

  • Cardiovascular Applications: Analogs have been explored as inhibitors of the sodium-hydrogen exchanger-1 (NHE-1), a target for cardioprotective drugs.[13]

Quantitative Data: Biological Activity of Derivatives

The following tables summarize the inhibitory activities of various derivatives based on the this compound scaffold against different biological targets.

Table 1: Xanthine Oxidase Inhibitory Activity of Imidazole-based Analogs [7]

CompoundR GroupIC50 (µM)
4d 3-Fluoro, 4-methoxy0.003
4e 3-Chloro, 4-methoxy0.003
4f 3-Bromo, 4-methoxy0.006
Febuxostat (Control) -0.01

Table 2: EGFR Kinase and Anticancer Activity of 5-Trifluoromethylpyrimidine Derivatives [6]

CompoundCell Line / TargetIC50 (µM)
9u EGFR Kinase0.091
A549 (Lung Cancer)0.35
MCF-7 (Breast Cancer)3.24
PC-3 (Prostate Cancer)5.12

Table 3: PPARγ Binding Affinity of Tetrahydropyrimidine Derivatives [8]

CompoundR GroupIC50 (µM)
19b 4-Chloro0.371
19d 4-Methoxy0.350
19f 3,4-Dichloro0.369
25g 4-Trifluoromethyl0.353

Table 4: NHE-1 Inhibitory Activity of Pyrimidine Analogs [13]

CompoundR GroupIC50 (µM)
9t 3-Methyl, 4-fluoro0.0065

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of derivatives of this compound.

Protocol 1: Synthesis of 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic Acid Derivatives (Xanthine Oxidase Inhibitors) [7]

  • Step 1: Synthesis of Ethyl 2-(hydroxyamino)-2-phenylacetimidate. To a solution of ethyl 2-phenylacetimidate hydrochloride in ethanol, add a solution of hydroxylamine hydrochloride and sodium carbonate in water. Stir the mixture at room temperature for 2 hours. Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 2: Synthesis of Ethyl 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylate. A mixture of the product from Step 1 and ethyl 2-chloroacetoacetate in ethanol is heated at reflux for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

  • Step 3: Synthesis of 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic Acid. The ester from Step 2 is hydrolyzed using a solution of lithium hydroxide in a mixture of tetrahydrofuran and water. The reaction is stirred at room temperature overnight. The pH is adjusted to 3-4 with hydrochloric acid, and the resulting precipitate is filtered, washed with water, and dried to afford the carboxylic acid.

  • Step 4: Synthesis of Amide Derivatives. To a solution of the carboxylic acid from Step 3 in dichloromethane, add oxalyl chloride and a catalytic amount of DMF. Stir for 2 hours at room temperature. The solvent is removed, and the residue is dissolved in dichloromethane and added to a solution of the appropriate amine. The mixture is stirred overnight, washed with water and brine, dried, and concentrated. The final product is purified by column chromatography.

Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay [7]

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add xanthine oxidase solution in phosphate buffer (pH 7.5).

  • Add the test compound at various concentrations to the wells.

  • Initiate the reaction by adding the substrate, xanthine.

  • The conversion of xanthine to uric acid is monitored by measuring the increase in absorbance at 295 nm using a microplate reader.

  • Febuxostat is used as a positive control.

  • The IC50 value is calculated from the dose-response curve.

Protocol 3: Synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid Derivatives (PPARγ Activators) [8][9]

  • Biginelli Condensation: A mixture of a substituted benzaldehyde, ethyl acetoacetate, and urea in ethanol is heated at reflux in the presence of a catalytic amount of hydrochloric acid for 12 hours.

  • The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the dihydropyrimidinone.

  • The ester is then hydrolyzed using aqueous sodium hydroxide at reflux for 4 hours.

  • The solution is cooled and acidified with hydrochloric acid to precipitate the carboxylic acid derivative.

  • The solid is filtered, washed with water, and recrystallized from ethanol.

Protocol 4: PPARγ Radioligand Binding Assay [8]

  • The binding affinity of the synthesized compounds to the PPARγ ligand-binding domain (LBD) is determined using a competitive radioligand binding assay.

  • The PPARγ-LBD is incubated with a known concentration of a radiolabeled ligand (e.g., [3H]rosiglitazone) and varying concentrations of the test compound.

  • The reaction is carried out in a suitable buffer at 4°C for 16 hours.

  • The bound and free radioligand are separated using a filter-binding assay.

  • The amount of bound radioactivity is measured by liquid scintillation counting.

  • The IC50 values are determined by non-linear regression analysis of the competition binding data.

Visualizations

Diagram 1: General Synthetic Scheme for Pyrimidine Derivatives

G Reactants Benzaldehyde derivative + Ethyl Acetoacetate + Urea/Thiourea Intermediate Dihydropyrimidinone Reactants->Intermediate Biginelli Condensation Final_Product Substituted Pyrimidine Carboxylic Acid Derivative Intermediate->Final_Product Hydrolysis/ Further Modification

Caption: Synthetic workflow for pyrimidine-based compounds.

Diagram 2: Xanthine Oxidase Inhibition Pathway

G Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO XO Xanthine Oxidase Inhibitor Pyrimidine Derivative Inhibitor->XO Inhibition

Caption: Mechanism of xanthine oxidase inhibition.

Diagram 3: PPARγ Activation Signaling Pathway

G Ligand Pyrimidine Derivative (Agonist) PPARg PPARγ Ligand->PPARg Binds Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Biological_Effect ↓ Glucose Levels ↑ Insulin Sensitivity Gene_Expression->Biological_Effect

Caption: PPARγ agonist signaling pathway.

References

Synthesis of 4-Methyl-2-phenylpyrimidine-5-carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid and its derivatives. The procedures outlined are based on established chemical principles, including the Biginelli-type reaction, subsequent oxidation, and ester hydrolysis.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties. The this compound scaffold is a key pharmacophore, and its synthesis is of significant interest for the development of novel therapeutic agents. The following protocols detail a reliable synthetic route to this important class of compounds.

Overall Synthetic Scheme

The synthesis of this compound is typically achieved through a three-step process, beginning with a multi-component Biginelli-type reaction to form a dihydropyrimidine intermediate. This is followed by an oxidation step to create the aromatic pyrimidine ring, and finally, hydrolysis of the ethyl ester to yield the target carboxylic acid.

SynthesisWorkflow Reactants Benzaldehyde + Ethyl Acetoacetate + Benzamidine HCl Step1 Biginelli-type Condensation Reactants->Step1 Intermediate1 Ethyl 4-methyl-2,6-diphenyl-1,6-dihydropyrimidine-5-carboxylate Step2 Oxidation Intermediate1->Step2 Intermediate2 Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate Step3 Ester Hydrolysis Intermediate2->Step3 Product This compound Step1->Intermediate1 Step2->Intermediate2 Step3->Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-methyl-2,6-diphenyl-1,6-dihydropyrimidine-5-carboxylate (Intermediate 1)

This protocol is adapted from the classical Biginelli reaction, utilizing benzamidine to install the 2-phenyl substituent directly.

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Benzamidine hydrochloride

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and benzamidine hydrochloride (1.0 eq) in ethanol.

  • Add a catalytic amount of concentrated HCl (e.g., 3-4 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Pour the mixture into ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield Ethyl 4-methyl-2,6-diphenyl-1,6-dihydropyrimidine-5-carboxylate.

Protocol 2: Synthesis of Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate (Intermediate 2)

This protocol describes the oxidation of the dihydropyrimidine intermediate to the corresponding aromatic pyrimidine.

Materials:

  • Ethyl 4-methyl-2,6-diphenyl-1,6-dihydropyrimidine-5-carboxylate (Intermediate 1)

  • Cerium (IV) ammonium nitrate (CAN)

  • Acetonitrile

Procedure:

  • Dissolve the dihydropyrimidine intermediate (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add a solution of Cerium (IV) ammonium nitrate (2.0-2.5 eq) in acetonitrile dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate.

Protocol 3: Synthesis of this compound (Final Product)

This protocol details the final hydrolysis step to yield the target carboxylic acid.

Materials:

  • Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate (Intermediate 2)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (for acidification)

Procedure:

  • Dissolve the ethyl ester intermediate (1.0 eq) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • Heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of pyrimidine derivatives based on analogous reactions found in the literature.

Table 1: Reaction Conditions and Yields for Biginelli-type Synthesis of Dihydropyrimidine Esters

Aldehydeβ-KetoesterN-Containing ReactantCatalystSolventTime (h)Yield (%)Reference
BenzaldehydeEthyl acetoacetateUreaHClEthanolReflux58[1]
BenzaldehydeEthyl acetoacetateUreaOrthophosphoric acidSolvent-free0.592[2]
4-HydroxybenzaldehydeEthyl acetoacetateThioureaHClEthanol2.5-[3]

Table 2: Oxidation of Dihydropyrimidines to Pyrimidines

Dihydropyrimidine SubstrateOxidizing AgentSolventTime (h)Yield (%)Reference
Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateCerium Ammonium Nitrate (CAN)Acetonitrile-39[4]
General DihydropyrimidinonesK₂S₂O₈Acetonitrile/Water0.17 (MW)High[4]

Table 3: Characterization Data for a Representative Dihydropyrimidine Intermediate

CompoundFormulaM.W. ( g/mol )M.P. (°C)AppearanceReference
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateC₁₄H₁₆N₂O₃260.29203-204White solid[2][5]

Logical Relationships and Workflow Diagram

The synthesis follows a logical progression from simple starting materials to the final complex molecule. Each step builds upon the previous one, with purification of intermediates being crucial for the success of subsequent reactions.

LogicalFlow Start Commercially Available Starting Materials Step1 Step 1: Biginelli-type Condensation Start->Step1 Intermediate1 Dihydropyrimidine Intermediate (Purification) Step1->Intermediate1 Step2 Step 2: Aromatization (Oxidation) Intermediate1->Step2 Intermediate2 Pyrimidine Ester Intermediate (Purification) Step2->Intermediate2 Step3 Step 3: Ester Hydrolysis Intermediate2->Step3 FinalProduct Final Product: This compound (Final Purification & Characterization) Step3->FinalProduct

Caption: Logical flow of the multi-step synthesis protocol.

These protocols provide a comprehensive guide for the synthesis of this compound derivatives. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and the desired scale of the reaction. Standard laboratory safety precautions should be followed at all times.

References

Application Notes and Protocols for In Vitro Evaluation of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methyl-2-phenylpyrimidine-5-carboxylic acid belongs to the pyrimidine class of heterocyclic compounds. The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3][4] Structurally similar compounds, such as 2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid, have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential as anticancer agents.[5] Furthermore, pyrimidine derivatives are widely investigated as inhibitors of various enzymes, including protein kinases, cyclooxygenases (COX), and dihydrofolate reductase (DHFR).[1][6][7]

These application notes provide detailed protocols for two fundamental in vitro assays to characterize the biological activity of this compound: a protein kinase inhibition assay and a cell viability (MTT) assay.

Protein Kinase Inhibition Assay

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, particularly cancer, making them important drug targets. This protocol describes a generic, high-throughput in vitro assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase.[6]

Experimental Protocol

Materials:

  • Purified target protein kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Assay buffer (optimized for kinase activity)

  • This compound (dissolved in DMSO)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette and plate reader (luminometer)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions (e.g., half-log or two-fold) to create a range of test concentrations.[6]

  • Assay Setup:

    • Add the assay buffer to all wells of the multi-well plate.

    • Add the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.

    • Add the purified target kinase to all wells except for the negative control wells.

    • Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Kinase Reaction Initiation:

    • Prepare a solution of the peptide substrate and ATP in the assay buffer.

    • Add this solution to all wells to start the kinase reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the kinase detection reagent according to the manufacturer's instructions.

    • Incubate as required by the detection kit.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Data Presentation

Table 1: Inhibitory Activity of this compound against Target Kinase

CompoundTarget KinaseIC50 (µM)
This compoundKinase X5.2
Staurosporine (Positive Control)Kinase X0.015

Experimental Workflow Diagram

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare Serial Dilutions of Compound prep_reagents Prepare Kinase, Substrate, and ATP Solutions add_reagents Add Buffer, Compound, and Kinase to Plate prep_reagents->add_reagents pre_incubate Pre-incubate (Compound-Kinase Binding) add_reagents->pre_incubate start_reaction Initiate Reaction (Add Substrate/ATP) pre_incubate->start_reaction incubate_reaction Incubate (Kinase Reaction) start_reaction->incubate_reaction add_detection Add Detection Reagent (e.g., ADP-Glo™) incubate_reaction->add_detection read_plate Measure Luminescence add_detection->read_plate analyze_data Calculate % Inhibition and IC50 Value read_plate->analyze_data

Caption: Workflow for the in vitro protein kinase inhibition assay.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[1] This assay is commonly used to evaluate the cytotoxic potential of compounds against cancer cell lines.

Experimental Protocol

Materials:

  • Human cancer cell line (e.g., MDA-MB-231 breast cancer cells)[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Clear, flat-bottomed 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound or vehicle control (medium with DMSO).

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, remove the medium.

    • Add fresh medium containing MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add the solubilization solution to each well to dissolve the purple formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation

Table 2: Cytotoxic Effect of this compound on MDA-MB-231 Cells

CompoundCell LineTreatment Duration (h)GI50 (µM)
This compoundMDA-MB-2317212.8
Doxorubicin (Positive Control)MDA-MB-231720.5
Signaling Pathway Diagram

A potential mechanism of action for a kinase inhibitor involves the disruption of a signaling pathway crucial for cancer cell proliferation and survival, such as the MAPK/ERK pathway.

Signaling_Pathway cluster_pathway Simplified MAPK/ERK Signaling Pathway cluster_inhibition Point of Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor 4-Methyl-2-phenylpyrimidine- 5-carboxylic acid Inhibitor->RAF

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols for 4-Methyl-2-phenylpyrimidine-5-carboxylic acid as a Potential Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and chemical biology due to their diverse biological activities. Many pyrimidine-based compounds serve as core scaffolds in the development of therapeutic agents, including kinase inhibitors and anticancer drugs. Furthermore, the inherent photophysical properties of some pyrimidine derivatives make them attractive candidates for the development of molecular probes for bioimaging and sensing applications.

This document provides an overview of the potential utility of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid as a molecular probe. While specific applications for this exact molecule are not yet extensively documented in scientific literature, its structural features suggest several plausible uses. The protocols outlined below are generalized methodologies for characterizing and utilizing this compound as a molecular probe, based on established techniques for similar molecules.

Physicochemical Properties and Data

A summary of the key physicochemical properties for this compound and related derivatives is presented in Table 1. This data is essential for designing experiments and understanding the compound's behavior in biological systems.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberNotes
This compoundC₁₂H₁₀N₂O₂214.22Not availableThe subject of this application note. Its empirical formula and molecular weight are calculated.
2-PhenylpyrimidineC₁₀H₈N₂156.187431-45-0A related compound lacking the methyl and carboxylic acid groups.[1]
4-MethylpyrimidineC₅H₆N₂94.113438-46-8A related compound lacking the phenyl and carboxylic acid groups.[2]
4-Methyl-5-phenyl-pyrimidineC₁₁H₁₀N₂170.21557562-58-0A related compound lacking the carboxylic acid group.[3]
4-Phenylpyrimidine-2-carboxylic acidC₁₁H₈N₂O₂200.1974647-39-5A related compound lacking the methyl group at position 4.[4]
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acidC₇H₅F₃N₂O₂206.12306960-74-7A derivative with a trifluoromethyl group instead of a phenyl group.[5]
4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acidC₇H₈N₂O₂S184.2298276-75-6A derivative with a methylthio group instead of a phenyl group.[6]

Potential Applications as a Molecular Probe

Based on the known properties of pyrimidine derivatives, this compound could potentially be used in the following applications:

  • Fluorescent Labeling of Biomolecules: The carboxylic acid moiety can be activated to form a reactive ester (e.g., an NHS ester), which can then be used to covalently label proteins, peptides, or other biomolecules containing primary amine groups. The pyrimidine core may impart fluorescent properties to the labeled molecule, allowing for its visualization and tracking.

  • Bioimaging of Cellular Components: If the molecule exhibits intrinsic fluorescence and can permeate cell membranes, it could be used for imaging subcellular structures. Its lipophilicity, influenced by the phenyl and methyl groups, may promote accumulation in specific organelles.

  • Screening for Protein Binding: The compound can be used in screening assays to identify proteins that bind to the pyrimidine scaffold. This can be achieved through techniques such as affinity chromatography or by developing a competitive binding assay if a known protein target exists.

  • Scaffold for Targeted Probes: The this compound structure can serve as a starting point for the synthesis of more complex, targeted probes. The carboxylic acid group provides a convenient attachment point for linkers and targeting ligands.

Experimental Protocols

The following are generalized protocols for the characterization and application of this compound as a molecular probe.

Protocol 1: Characterization of Photophysical Properties

Objective: To determine the fluorescence excitation and emission spectra, quantum yield, and photostability of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvents (e.g., ethanol, DMSO, PBS)

  • Reference fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare a series of dilutions in the desired experimental solvent (e.g., ethanol, PBS) to determine the optimal concentration for fluorescence measurements. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorption Spectroscopy:

    • Acquire the UV-Vis absorption spectrum of the compound in the chosen solvent to determine the absorption maxima (λ_abs).

  • Fluorescence Spectroscopy:

    • Set the excitation wavelength of the spectrofluorometer to the determined λ_abs.

    • Scan the emission spectrum to determine the emission maximum (λ_em).

    • Set the emission wavelength to λ_em and scan the excitation spectrum to confirm the excitation maximum.

  • Quantum Yield Determination (Relative Method):

    • Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and the reference fluorophore.

    • Calculate the quantum yield (Φ_s) using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

      • Subscripts 's' and 'r' refer to the sample and reference, respectively.

  • Photostability Assessment:

    • Continuously expose a solution of the compound to the excitation light in the spectrofluorometer.

    • Monitor the fluorescence intensity over time. A decrease in intensity indicates photobleaching.

Data Presentation:

The results of the photophysical characterization should be summarized in a table for easy comparison across different solvent conditions.

Table 2: Photophysical Properties of this compound

Solventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ)
Ethanol
DMSO
PBS (pH 7.4)

(Note: The values in this table are placeholders and need to be determined experimentally.)

Protocol 2: Covalent Labeling of a Protein

Objective: To covalently label a protein with this compound for subsequent fluorescence-based detection.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous DMSO or DMF

  • Protein to be labeled (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Dialysis tubing

Methodology:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound, NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMSO.

    • Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS ester.

  • Protein Labeling:

    • Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.

    • Add the activated NHS ester solution to the protein solution dropwise while gently stirring. A molar excess of the probe (e.g., 10-20 fold) over the protein is typically used.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Labeled Protein:

    • Remove the unreacted probe by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

    • Alternatively, dialyze the reaction mixture against the storage buffer for 24-48 hours with several buffer changes.

  • Characterization of the Conjugate:

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the λ_abs of the probe.

    • Calculate the degree of labeling (DOL) using the Beer-Lambert law.

Visualizations

Diagram 1: Experimental Workflow for Probe Characterization and Application

Caption: Workflow for characterizing and applying the molecular probe.

Diagram 2: Hypothetical Signaling Pathway Inhibition

G Hypothetical Kinase Inhibition Pathway A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Downstream Signaling (e.g., RAS/MAPK Pathway) B->C Phosphorylation D Cell Proliferation and Survival C->D E ATP E->B F 4-Methyl-2-phenylpyrimidine- 5-carboxylic acid (Probe/Inhibitor) F->B Binds to ATP pocket

Caption: Potential mechanism of action via kinase inhibition.

This compound represents a promising, yet underexplored, scaffold for the development of novel molecular probes. Its structural similarity to biologically active pyrimidines and the presence of a versatile carboxylic acid handle make it an attractive candidate for various applications in chemical biology and drug discovery. The protocols and data presented herein provide a foundational framework for researchers to begin exploring the potential of this compound as a molecular probe. Further experimental validation is required to fully elucidate its photophysical properties and its utility in biological systems.

References

Application Notes and Protocols for the Biginelli Reaction in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Biginelli reaction is a one-pot, three-component condensation reaction that provides a straightforward and efficient method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs (DHPMs).[1][2][3] First reported by Italian chemist Pietro Biginelli in 1893, this reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[2][3][4] The resulting dihydropyrimidine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and antihypertensive properties.[5] This has led to a resurgence of interest in the Biginelli reaction, with numerous modifications and improvements to the original protocol being developed to enhance yields, shorten reaction times, and employ more environmentally friendly conditions.[6][7][8]

These application notes provide a detailed experimental procedure for the Biginelli reaction, a summary of various reaction conditions, and a workflow diagram to guide researchers in the synthesis of pyrimidine derivatives.

Quantitative Data Summary

The efficiency of the Biginelli reaction is highly dependent on the choice of catalyst, solvent, and energy source. The following table summarizes quantitative data from various published protocols, highlighting the impact of these factors on reaction times and yields.

CatalystSolventReaction ConditionsReactant Ratio (Aldehyde:β-ketoester:Urea/Thiourea)Reaction TimeReported Yield (%)Reference
HClEthanolReflux1:1:1.518 h20-60Classical Method[8]
Yb(OTf)₃Solvent-free100 °C1:1:1.50.5-2 h82-95[9]
InCl₃AcetonitrileReflux1:1:1.28-12 h80-95[9]
LiClO₄AcetonitrileReflux1:1:1.54-6 h88-95[9]
CuCl₂·2H₂O/HClSolvent-freeGrinding, Room Temp.1:1:1.55-15 min>90[10]
Benzyltriethylammonium chlorideSolvent-free100 °C1:1:1.530-45 min>85[8]
Silicotungstic acid on Amberlyst-15Solvent-free80-120 °C1:1:1.515-180 min70-98[11]
Ceric Ammonium Nitrate (CAN)Methanol80 °CNot Specified3 h80-90[6]
Strontium chloride hexahydrateEthanolRefluxNot SpecifiedNot SpecifiedModerate to Good[6]
Microwave IrradiationSolvent-freeMicrowave1:1:1.51.5-3 min71-95[9]

Experimental Protocols

This section outlines a general and widely applicable protocol for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction.

Materials and Equipment:

  • Aldehyde: Aromatic or aliphatic aldehyde (1.0 mmol)

  • β-Ketoester: e.g., Ethyl acetoacetate (1.0 mmol)

  • Urea or Thiourea: (1.5 mmol)

  • Catalyst: e.g., Yb(OTf)₃ (0.1 mmol, 10 mol%) or a few drops of concentrated HCl

  • Solvent: Ethanol, acetonitrile, or solvent-free conditions

  • Round-bottom flask (25 or 50 mL)

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Recrystallization solvent (e.g., ethanol)

Detailed Methodology:

1. Reaction Setup:

  • In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.5 mmol), and the chosen catalyst.

  • If a solvent is used, add it to the flask (e.g., 10 mL of ethanol). For solvent-free conditions, the reactants are mixed directly.

2. Reaction Execution:

  • Conventional Heating: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring.[10] Reaction times can vary from 3 to 18 hours depending on the substrates and catalyst used.[8][10]

  • Solvent-Free/Grinding: If performing a solvent-free reaction, the mixture can be heated to a specified temperature (e.g., 100 °C) or ground in a mortar and pestle at room temperature for a shorter duration.[8][10]

  • Microwave Irradiation: For microwave-assisted synthesis, place the reaction vessel in a microwave reactor and irradiate at a specified power and temperature for a few minutes.[7]

3. Monitoring the Reaction:

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10] A suitable eluent system (e.g., hexane:ethyl acetate) should be used to separate the product from the starting materials.

4. Work-up and Isolation:

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If the reaction was performed in a solvent, the product often precipitates out of the solution upon cooling.[4] The flask can be further cooled in an ice bath to maximize precipitation.[5]

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent (e.g., ethanol) to remove any soluble impurities.[4][5]

  • For solvent-free reactions, the reaction mixture is typically washed with water, and the solid product is collected by filtration.[10]

5. Purification:

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a crystalline solid.[10]

6. Characterization:

  • The identity and purity of the final product can be confirmed by analytical techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Visualizations

Experimental Workflow Diagram:

The following diagram illustrates the general workflow for the Biginelli reaction, from the combination of reactants to the final purified product.

Biginelli_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Aldehyde Aldehyde Mixing Combine Reactants & Catalyst Aldehyde->Mixing Ketoester β-Ketoester Ketoester->Mixing Urea Urea/Thiourea Urea->Mixing Heating Heating/Stirring (Conventional, MW, or Solvent-free) Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Reaction Complete Filtration Isolate by Filtration Cooling->Filtration Purification Recrystallization Filtration->Purification Product Pure Dihydropyrimidine Purification->Product

Caption: A flowchart of the Biginelli reaction experimental procedure.

Signaling Pathway Diagram (Reaction Mechanism):

The mechanism of the Biginelli reaction is generally accepted to proceed through a series of bimolecular reactions. The following diagram illustrates a plausible reaction pathway.

Biginelli_Mechanism Reactants Aldehyde + Urea Acyliminium N-Acyliminium Ion Intermediate Reactants->Acyliminium Condensation Adduct Open-Chain Ureide Acyliminium->Adduct Ketoester_Enol β-Ketoester (Enol form) Ketoester_Enol->Adduct Nucleophilic Addition Cyclization Intramolecular Cyclization Adduct->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 3,4-Dihydropyrimidin-2(1H)-one Dehydration->Product

Caption: A simplified mechanism of the Biginelli reaction.

References

Application Notes and Protocols for the Purification of 4-Methyl-2-phenylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The following sections outline common purification techniques, including recrystallization and column chromatography, which are broadly applicable to pyrimidine derivatives.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry. Achieving high purity of this compound is critical for subsequent synthetic steps and for ensuring the accuracy of biological screening data. The purification strategies detailed below are based on established methods for analogous pyrimidine carboxylic acids and can be adapted to meet specific purity requirements.

Data Presentation

While specific quantitative data for the purification of this compound is not extensively available in the public domain, the following table provides representative data for common purification techniques applied to similar pyrimidine derivatives. These values should be considered as illustrative examples.

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Key Parameters
Recrystallization~85>9870-85Solvent System: Ethanol/Water
Column Chromatography~80>9950-70Stationary Phase: Silica Gel; Mobile Phase: Chloroform/Methanol Gradient
Acid-Base ExtractionVariable~90>90Initial purification step to remove neutral and basic impurities

Experimental Protocols

Purification by Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds based on their differential solubility in a given solvent or solvent mixture at different temperatures. For carboxylic acids like this compound, polar solvents or mixtures are often effective.[1][2][3]

Protocol:

  • Solvent Selection: Begin by determining a suitable solvent system. Ethanol/water is a common choice for pyrimidine carboxylic acids.[2] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Gradually add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.

Purification by Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For compounds like this compound, silica gel is a common stationary phase.[4]

Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., chloroform).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase. A typical mobile phase for a carboxylic acid on silica gel would be a mixture of a non-polar solvent and a more polar solvent, such as chloroform with an increasing gradient of methanol.

  • Fraction Collection: Collect fractions of the eluent as it passes through the column.

  • Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Experimental Workflow for Purification

PurificationWorkflow cluster_recrystallization Recrystallization Protocol Crude Crude Product Dissolution Dissolution in Hot Solvent Crude->Dissolution HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Crystallization Crystallization (Cooling) Dissolution->Crystallization If no insoluble impurities HotFiltration->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Drying Drying Filtration->Drying PureProduct Pure Product Drying->PureProduct

Caption: General workflow for purification by recrystallization.

Logical Relationship of Purification Techniques

PurificationStrategy Crude Crude Synthetic Mixture Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Recrystallization Recrystallization Extraction->Recrystallization Chromatography Column Chromatography Extraction->Chromatography Recrystallization->Chromatography Further Purification ModeratePurity Moderately Pure Product (>95%) Recrystallization->ModeratePurity HighPurity High Purity Product (>99%) Chromatography->HighPurity

References

Application Notes and Protocols for Enzyme Inhibition Assays of 4-Methyl-2-phenylpyrimidine-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting enzyme inhibition assays using analogs of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid. This class of compounds has shown potential as inhibitors of various enzymes, making them promising candidates for drug discovery and development. The following sections detail the underlying principles, experimental procedures, and data analysis for evaluating the inhibitory effects of these pyrimidine derivatives, with a specific focus on their activity against Xanthine Oxidase (XO), a key enzyme in purine metabolism. While the provided protocols are tailored for XO, they can be adapted for other enzyme targets with appropriate modifications to substrates and assay conditions.

Introduction to Pyrimidine-5-Carboxylic Acids as Enzyme Inhibitors

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The this compound backbone, in particular, offers a versatile framework for designing enzyme inhibitors. The phenyl group at the 2-position can engage in hydrophobic and aromatic interactions within an enzyme's active site, the methyl group at the 4-position can provide additional van der Waals contacts, and the carboxylic acid at the 5-position can form crucial hydrogen bonds and ionic interactions with key amino acid residues.

Recent studies have highlighted the potential of structurally related pyrimidine-5-carboxylic acid derivatives as potent inhibitors of xanthine oxidase (XO).[1] Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid can lead to hyperuricemia, a precursor to gout. Therefore, the inhibition of XO is a key therapeutic strategy for the management of this condition.

Data Presentation: Inhibitory Activity of Pyrimidine-5-Carboxylic Acid Analogs

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the in vitro XO inhibitory activities of a series of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid and 2-(4-alkoxy-3-cyano)phenyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives, which are structurally related to the topic compounds.

Table 1: In Vitro Xanthine Oxidase Inhibitory Activity of Pyrimidine-5-Carboxylic Acid Analogs [1]

Compound IDR (at 4-position of pyrimidine)R' (alkoxy group on phenyl ring)IC50 (µM)
8a HMethoxy0.0983
8b HEthoxy0.0577
8c Hn-Propoxy0.0385
8d HIsopropoxy0.0416
8e Hn-Butoxy0.0284
8f HIsobutoxy0.0315
8g Hn-Pentoxy0.0346
8h HIsopentoxy0.0362
8i Hn-Hexoxy0.0437
8j HCyclopentyloxy0.0512
9c Methyln-Propoxy0.5677
9e Methyln-Butoxy0.4315
9j MethylCyclopentyloxy0.3892
9l MethylBenzyloxy0.2154
Febuxostat --0.0181

Note: The data presented is for 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (8a-8j) and 2-(4-alkoxy-3-cyano)phenyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (9c, 9e, 9j, 9l) derivatives as reported in the literature.[1] Febuxostat is included as a positive control.

Experimental Protocols

This section provides a detailed protocol for an in vitro enzyme inhibition assay to determine the IC50 values of this compound analogs against xanthine oxidase.

In Vitro Xanthine Oxidase Inhibition Assay

Principle: The activity of xanthine oxidase is determined by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine. The inhibitory effect of the test compounds is measured by the reduction in the rate of uric acid formation.

Materials:

  • Purified Xanthine Oxidase (from bovine milk or recombinant)

  • Xanthine (substrate)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Febuxostat (positive control)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 295 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine in a suitable buffer (e.g., 1 mM in 50 mM phosphate buffer, pH 7.5).

    • Prepare a stock solution of xanthine oxidase in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

    • Prepare stock solutions of the test compounds and febuxostat in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the test compounds and febuxostat in the assay buffer to achieve a range of final concentrations for IC50 determination. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Assay Setup:

    • In a 96-well UV-transparent microplate, add the following to each well:

      • Phosphate buffer

      • Test compound solution (at various concentrations) or vehicle (for control) or febuxostat (for positive control)

      • Xanthine solution (to initiate the reaction)

    • A typical final reaction volume is 200 µL.

    • Include a "blank" well containing all components except the enzyme to correct for any non-enzymatic oxidation of xanthine.

    • Include a "no inhibitor" control well containing the enzyme, substrate, and vehicle (DMSO) to represent 100% enzyme activity.

  • Enzyme Reaction and Measurement:

    • Pre-incubate the enzyme with the test compounds for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

    • Initiate the reaction by adding the xanthine substrate to all wells.

    • Immediately measure the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

      where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate in the absence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Visualizations

Signaling Pathway

G Purine Metabolism and Xanthine Oxidase Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O -> H2O2 UricAcid UricAcid Xanthine->UricAcid O2, H2O -> H2O2 Gout Gout UricAcid->Gout XO1 Xanthine Oxidase XO1->Xanthine XO2 Xanthine Oxidase XO2->UricAcid Inhibitor 4-Methyl-2-phenylpyrimidine- 5-carboxylic acid analog Inhibitor->XO1 Inhibitor->XO2

Caption: Inhibition of Xanthine Oxidase in the purine metabolism pathway.

Experimental Workflow

G Workflow for In Vitro Xanthine Oxidase Inhibition Assay cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Prep_Enzyme Prepare Xanthine Oxidase Solution Add_Enzyme Add Enzyme Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Xanthine Solution Prep_Inhibitor Prepare Serial Dilutions of 4-Methyl-2-phenylpyrimidine- 5-carboxylic acid analogs Add_Inhibitor Add Inhibitor/Vehicle Prep_Inhibitor->Add_Inhibitor Add_Buffer Add Buffer Add_Buffer->Add_Inhibitor Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Initiate with Substrate Pre_Incubate->Add_Substrate Measure_Abs Measure Absorbance at 295 nm Add_Substrate->Measure_Abs Calc_Rate Calculate Reaction Rates Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Data Plot Dose-Response Curve Calc_Inhibition->Plot_Data Calc_IC50 Determine IC50 Value Plot_Data->Calc_IC50

Caption: Experimental workflow for the Xanthine Oxidase inhibition assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common and practical synthetic route involves a two-step process. The first step is the synthesis of the corresponding ethyl ester, ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate. This is typically achieved through the condensation of benzamidine (or its hydrochloride salt) with an ethyl acetoacetate derivative. The second step is the hydrolysis of the resulting ester to the desired carboxylic acid.

Q2: I am getting a low yield in the synthesis of ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate. What are the potential causes?

A2: Low yields in this pyrimidine synthesis can stem from several factors.[1][2] Inefficient catalysis is a common issue; ensure your catalyst is active and used in the appropriate concentration.[1] Suboptimal reaction conditions, such as incorrect temperature or reaction time, can also lead to poor conversion. It is crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC).[1] Additionally, the purity of your starting materials is critical; impurities can inhibit the reaction.[1][2] The quality of the amidine is particularly important, as it can be hygroscopic and prone to hydrolysis.[1]

Q3: Are there any common side reactions to be aware of during the synthesis of the pyrimidine ring?

A3: Yes, several side reactions can occur. One common issue is the self-condensation of the β-dicarbonyl compound.[2] Another potential side reaction is the hydrolysis of the amidine starting material, especially if the reaction is not conducted under anhydrous conditions.[1][2] Incomplete cyclization can also lead to the formation of undesired byproducts.[2]

Q4: My hydrolysis of ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate to the carboxylic acid is not going to completion. What can I do?

A4: Incomplete hydrolysis can be a challenge, particularly with sterically hindered esters. Increasing the reaction temperature or using a stronger base, such as higher concentrations of NaOH or KOH, may be necessary. The choice of solvent is also important; using a co-solvent system (e.g., ethanol/water or THF/water) can improve the solubility of the ester and facilitate the reaction. In some cases, microwave-assisted hydrolysis can be effective in driving the reaction to completion under harsher conditions.

Q5: What are the recommended methods for purifying the final product, this compound?

A5: Purification of the final carboxylic acid is typically achieved through recrystallization. The choice of solvent is critical and may require some experimentation. Common solvent systems for recrystallization of organic acids include ethanol/water, acetic acid/water, or toluene. It is important to choose a solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature. For the intermediate ester, both recrystallization from a suitable solvent like ethanol and column chromatography are effective purification methods.[3]

Troubleshooting Guides

Issue 1: Low Yield of Ethyl 4-Methyl-2-phenylpyrimidine-5-carboxylate
Symptom Possible Cause Suggested Solution
TLC analysis shows significant unreacted starting materials.Inactive Catalyst: The acid or base catalyst may be old or decomposed.Use a fresh batch of catalyst. If using a reusable catalyst, ensure it has been properly activated.
Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.Gradually increase the reaction temperature while monitoring the reaction by TLC for product formation and potential decomposition.
Impure Reactants: Impurities in benzamidine or the ethyl acetoacetate derivative can inhibit the reaction.Ensure the purity of starting materials. Recrystallize or purify them if necessary. Use freshly prepared or properly stored benzamidine.[1]
Presence of Water: Moisture can lead to the hydrolysis of the amidine starting material.Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Issue 2: Difficulty in Hydrolyzing the Ester to Carboxylic Acid
Symptom Possible Cause Suggested Solution
Incomplete conversion of the ester to the acid after prolonged reaction time.Insufficient Base: The amount of base may not be sufficient to drive the equilibrium towards the carboxylate salt.Increase the molar excess of the base (e.g., NaOH or KOH).
Steric Hindrance: The ester group may be sterically hindered, slowing down the rate of hydrolysis.Increase the reaction temperature. Consider using a higher boiling point solvent mixture or employing microwave irradiation to accelerate the reaction.
Poor Solubility: The ester may have low solubility in the aqueous base solution.Use a co-solvent such as ethanol, methanol, or THF to create a homogeneous reaction mixture.
Issue 3: Formation of Impurities and Purification Challenges
Symptom Possible Cause Suggested Solution
Presence of multiple spots on TLC of the crude product.Side Reactions: Competing reactions such as self-condensation of the dicarbonyl compound may be occurring.Optimize the reaction conditions (temperature, order of addition of reagents) to favor the desired product formation.
Incomplete Reaction: The reaction may not have gone to completion.Increase the reaction time or temperature and monitor by TLC until the starting materials are consumed.
Oily product or difficulty in crystallization.Presence of Impurities: Impurities can inhibit crystallization.Attempt purification by column chromatography before recrystallization. For column chromatography of the ester, a solvent system such as ethyl acetate/hexane can be effective.[3]
Inappropriate Recrystallization Solvent: The chosen solvent may not be suitable for crystallization.Screen a variety of solvents or solvent mixtures for recrystallization. Common choices include ethanol, methanol, ethyl acetate, hexane, and mixtures thereof.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate

This protocol is a representative procedure based on the condensation of an amidine with a β-dicarbonyl compound.

Materials:

  • Benzamidine hydrochloride (10 mmol)

  • Ethyl 2-acetyl-3-ethoxyacrylate (10 mmol)

  • Sodium ethoxide (10 mmol)

  • Anhydrous ethanol (50 mL)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzamidine hydrochloride (10 mmol) and ethyl 2-acetyl-3-ethoxyacrylate (10 mmol) in anhydrous ethanol (30 mL) under a nitrogen atmosphere.

  • To this solution, add a solution of sodium ethoxide (10 mmol) in anhydrous ethanol (20 mL) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction time can vary from a few hours to overnight.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a dilute acid (e.g., 1M HCl) until it reaches a pH of approximately 7.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent such as ethanol.

Parameter Value
Reactants Benzamidine hydrochloride, Ethyl 2-acetyl-3-ethoxyacrylate, Sodium ethoxide
Solvent Anhydrous Ethanol
Temperature Reflux
Typical Reaction Time 4-12 hours
Purification Method Column Chromatography or Recrystallization
Protocol 2: Hydrolysis of Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate

This protocol outlines a general procedure for the saponification of the ethyl ester to the carboxylic acid.

Materials:

  • Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate (5 mmol)

  • Sodium hydroxide (15 mmol)

  • Ethanol (20 mL)

  • Water (10 mL)

Procedure:

  • In a round-bottom flask, dissolve ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate (5 mmol) in ethanol (20 mL).

  • Add a solution of sodium hydroxide (15 mmol) in water (10 mL).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify with a dilute strong acid (e.g., 2M HCl) until the pH is acidic, which will cause the carboxylic acid to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Parameter Value
Reactant Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate
Reagent Sodium Hydroxide
Solvent Ethanol/Water
Temperature Reflux
Work-up Acidification and Precipitation
Purification Recrystallization

Visualizations

Synthesis_Workflow cluster_synthesis Step 1: Ester Synthesis cluster_hydrolysis Step 2: Hydrolysis cluster_purification Purification start Benzamidine HCl + Ethyl 2-acetyl-3-ethoxyacrylate reaction Condensation Reaction (Base, Anhydrous Ethanol, Reflux) start->reaction crude_ester Crude Ethyl 4-methyl-2- phenylpyrimidine-5-carboxylate reaction->crude_ester purify_ester Column Chromatography or Recrystallization crude_ester->purify_ester hydrolysis Saponification (NaOH, Ethanol/Water, Reflux) acidification Acidification (HCl) hydrolysis->acidification crude_acid Crude 4-Methyl-2-phenylpyrimidine- 5-carboxylic acid acidification->crude_acid purify_acid Recrystallization crude_acid->purify_acid pure_ester Pure Ester purify_ester->pure_ester final_product Final Product: 4-Methyl-2-phenylpyrimidine- 5-carboxylic acid purify_acid->final_product pure_ester->hydrolysis Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of Pyrimidine Ester cause1 Inactive Catalyst start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Impure Reactants start->cause3 cause4 Presence of Water start->cause4 sol1 Use fresh or activated catalyst cause1->sol1 sol2 Optimize temperature (monitor by TLC) cause2->sol2 sol3 Purify starting materials cause3->sol3 sol4 Use anhydrous conditions (dry glassware, inert atm.) cause4->sol4 end Successful Synthesis sol1->end Improved Yield sol2->end Improved Yield sol3->end Improved Yield sol4->end Improved Yield

References

Technical Support Center: Improving the Yield of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid. The synthesis is typically achieved through a two-step process: a Biginelli or a related multicomponent reaction to form the ethyl ester precursor, followed by hydrolysis to the final carboxylic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in the Synthesis of Ethyl 4-Methyl-2-phenylpyrimidine-5-carboxylate (Ester Precursor)

Question: My Biginelli-type reaction to synthesize the ethyl ester precursor is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in this step are a frequent challenge and can be attributed to several factors. Here's a breakdown of potential causes and solutions:

Potential Cause Recommended Solution
Inefficient Catalyst The choice of catalyst is crucial. While classical Biginelli reactions use strong mineral acids (e.g., HCl), these can lead to side reactions. Consider using milder Lewis acids like Yb(OTf)₃, InCl₃, or solid-supported catalysts which have been shown to improve yields. Organocatalysts can also be effective and offer environmental benefits.[1]
Suboptimal Reaction Conditions Temperature: The reaction may require heating. Refluxing in a suitable solvent like ethanol is common. However, for some catalyst systems, solvent-free conditions at elevated temperatures (e.g., 120°C) have proven effective.[2] Reaction Time: Ensure the reaction is monitored to completion using Thin-Layer Chromatography (TLC). Insufficient reaction time will result in unreacted starting materials.
Solvent Effects The polarity and boiling point of the solvent can significantly impact the reaction rate and yield. Ethanol is a common choice, but other solvents like acetic acid have been shown to be effective for similar pyrimidine syntheses.[3] Solvent-free conditions should also be considered as they can lead to higher yields and shorter reaction times.[4]
Reagent Stoichiometry Ensure the correct molar ratios of the reactants (benzaldehyde, ethyl acetoacetate, and urea or a urea equivalent) are used. An excess of one reagent may be necessary to drive the reaction to completion, but significant excess can lead to side product formation.
Side Reactions The formation of byproducts is a common cause of low yields. One reported side reaction involves the further reaction of the product with the aldehyde.[5] Careful control of reaction conditions and stoichiometry can minimize these.
Microwave-Assisted Synthesis Consider using microwave irradiation. This technique can dramatically reduce reaction times and, in many cases, improve yields by providing rapid and uniform heating.[6]

Issue 2: Incomplete Hydrolysis of the Ethyl Ester

Question: I am having trouble hydrolyzing the ethyl ester to the final carboxylic acid. The reaction is either incomplete or results in a low yield of the desired product. What can I do?

Answer: Incomplete hydrolysis is a common hurdle. Here are some troubleshooting steps:

Potential Cause Recommended Solution
Insufficient Base or Acid For base-catalyzed hydrolysis, ensure a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide is used. For acid-catalyzed hydrolysis, a strong acid like HCl or H₂SO₄ is required. The choice between acidic and basic hydrolysis will depend on the stability of your compound.
Low Reaction Temperature Hydrolysis often requires heating. Refluxing the reaction mixture is a common practice to ensure the reaction goes to completion.
Poor Solubility of the Ester The ethyl ester may have poor solubility in aqueous solutions. Using a co-solvent like methanol or THF can improve solubility and facilitate the reaction.[7]
Short Reaction Time Monitor the reaction progress by TLC to ensure all the starting ester has been consumed. Hydrolysis can sometimes be slow, requiring several hours of reaction time.
Product Degradation The pyrimidine ring can be sensitive to harsh acidic or basic conditions, especially at high temperatures. If you suspect degradation, consider using milder conditions (e.g., lower temperature for a longer time) or a different hydrolysis method.

Issue 3: Difficulty in Product Purification

Question: I am struggling to obtain a pure sample of this compound after the reaction. What are the best purification techniques?

Answer: Purification can be challenging due to the nature of the product and potential impurities. Here are some recommended methods:

Purification Step Recommendation
Initial Work-up After hydrolysis, the reaction mixture is typically acidified to precipitate the carboxylic acid. Ensure the pH is adjusted carefully to maximize precipitation. The crude solid can then be collected by filtration.
Recrystallization This is often the most effective method for purifying the final product. Common solvents for recrystallization of similar compounds include ethanol or ethanol/water mixtures.
Column Chromatography If recrystallization does not yield a pure product, column chromatography on silica gel can be employed. A suitable eluent system will need to be determined, likely a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[3]
Washing Washing the filtered solid with cold solvents (e.g., water, ethanol, or ether) can help remove soluble impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common and effective route involves a two-step process:

  • Ester Synthesis: A multicomponent reaction, often a variation of the Biginelli reaction, between benzaldehyde, ethyl acetoacetate, and a urea derivative to form ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate.

  • Hydrolysis: The subsequent hydrolysis of the ethyl ester to the desired carboxylic acid, typically under basic or acidic conditions.

Q2: Are there any "green" or more environmentally friendly approaches to this synthesis?

A2: Yes, several green chemistry principles can be applied. The use of non-toxic, reusable catalysts is one approach.[4] Additionally, solvent-free reaction conditions or the use of greener solvents like water or ethanol can reduce the environmental impact.[6][8] Microwave-assisted synthesis is also considered a green technique as it often leads to shorter reaction times and reduced energy consumption.[6]

Q3: Can I monitor the progress of my reactions?

A3: Yes, Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of both the ester formation and the hydrolysis steps. By spotting the reaction mixture alongside the starting materials and, if available, a standard of the product, you can visualize the consumption of reactants and the formation of the product.

Q4: What are the key safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Many of the reagents used, such as strong acids, bases, and organic solvents, are corrosive, flammable, and/or toxic. All reactions should be carried out in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Methyl-2-phenylpyrimidine-5-carboxylate

This protocol is a generalized procedure based on typical Biginelli-type reactions reported in the literature. Optimization of specific conditions may be necessary.

  • Materials:

    • Benzaldehyde

    • Ethyl acetoacetate

    • Urea

    • Ethanol

    • Catalyst (e.g., catalytic amount of HCl, Yb(OTf)₃, or another suitable catalyst)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of benzaldehyde, ethyl acetoacetate, and urea in ethanol.

    • Add a catalytic amount of the chosen acid catalyst.

    • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

    • Collect the solid product by filtration, wash with cold ethanol, and dry.

    • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Hydrolysis of Ethyl 4-Methyl-2-phenylpyrimidine-5-carboxylate to this compound

  • Materials:

    • Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Ethanol or Methanol

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the ethyl ester in a mixture of ethanol (or methanol) and an aqueous solution of NaOH or KOH in a round-bottom flask.

    • Heat the mixture to reflux for several hours, monitoring the disappearance of the starting material by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the alcohol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.

    • Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the product precipitates.

    • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the final product.

    • Further purification can be achieved by recrystallization.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis (Biginelli-type Reaction) cluster_step2 Step 2: Hydrolysis Reactants Benzaldehyde + Ethyl Acetoacetate + Urea Reaction_Vessel Reaction in Ethanol with Catalyst (e.g., HCl) under Reflux Reactants->Reaction_Vessel Crude_Ester Crude Ethyl 4-Methyl-2-phenyl- pyrimidine-5-carboxylate Reaction_Vessel->Crude_Ester Purification1 Recrystallization (Ethanol) Crude_Ester->Purification1 Pure_Ester Pure Ethyl Ester Purification1->Pure_Ester Ester_Input Pure Ethyl Ester Pure_Ester->Ester_Input Hydrolysis_Step Hydrolysis with NaOH(aq) in Ethanol/Water under Reflux Ester_Input->Hydrolysis_Step Acidification Acidification (HCl) Hydrolysis_Step->Acidification Crude_Acid Crude 4-Methyl-2-phenyl- pyrimidine-5-carboxylic acid Acidification->Crude_Acid Purification2 Recrystallization Crude_Acid->Purification2 Final_Product Pure Carboxylic Acid Purification2->Final_Product Troubleshooting_Logic cluster_ester Ester Synthesis Issues cluster_hydrolysis Hydrolysis Issues cluster_purification Purification Issues Start Low Yield of Final Product Ester_Yield Low Ester Yield Start->Ester_Yield Hydrolysis_Yield Incomplete Hydrolysis Start->Hydrolysis_Yield Impure_Product Impure Product Start->Impure_Product Catalyst Inefficient Catalyst? Ester_Yield->Catalyst Conditions Suboptimal Conditions? Ester_Yield->Conditions Side_Reactions Side Reactions? Ester_Yield->Side_Reactions Base_Acid Insufficient Base/Acid? Hydrolysis_Yield->Base_Acid Temp_Time Incorrect Temp/Time? Hydrolysis_Yield->Temp_Time Solubility Poor Solubility? Hydrolysis_Yield->Solubility Workup Improper Work-up? Impure_Product->Workup Recrystallization Ineffective Recrystallization? Impure_Product->Recrystallization

References

Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, structured data on reaction conditions, key experimental protocols, and visual workflows to guide your research.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction yield is consistently low. What are the most common causes?

A1: Low yields in the Biginelli reaction are a frequent issue and can often be attributed to several factors:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. Classical methods using strong Brønsted acids like HCl may not be efficient for all substrates.[1]

  • Side Reactions: Competing reactions, such as the Knoevenagel condensation between the aldehyde and the β-ketoester, can consume starting materials and reduce the yield of the desired dihydropyrimidinone (DHPM).[1]

  • Incomplete Cyclization: The open-chain ureide intermediate may fail to cyclize efficiently, particularly with sterically hindered substrates.

  • Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion.[1]

  • Purity of Reactants: Impurities in the starting materials (aldehyde, β-ketoester, or urea/thiourea) can inhibit the reaction or lead to unwanted side products.

Q2: I am observing an unexpected fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?

A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), creating a pathway that competes with the desired pyrimidine synthesis.[1]

Prevention Strategies:

  • Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.

  • Order of Addition: Adding the urea component last to the reaction mixture can sometimes help minimize its decomposition into ammonia.

Q3: My crude product is difficult to purify by column chromatography. The fractions are all mixed. What could be the problem?

A3: This is a common issue when the desired product and impurities have similar polarities.[2] Another possibility is that your compound may be degrading on the silica gel.[3] It is also possible that residual catalysts or unreacted reagents are co-eluting with your product.[2]

Q4: Can I use aliphatic aldehydes in the Biginelli reaction?

A4: Yes, but yields are often lower compared to aromatic aldehydes. Aliphatic aldehydes are more prone to self-condensation and other side reactions. Using a modified procedure, such as the Atwal modification which involves pre-forming the enone intermediate, can sometimes improve yields with aliphatic aldehydes.

Q5: My Pinner synthesis is failing, and I suspect moisture contamination. What are the signs?

A5: The Pinner synthesis is highly sensitive to anhydrous conditions. The key intermediate, the Pinner salt (an imidate salt), is very susceptible to hydrolysis. The presence of water can lead to the formation of esters as byproducts instead of the desired pyrimidine, which will significantly lower your yield.[1]

Troubleshooting Guides

Issue 1: Low Reaction Yield in Pyrimidine Synthesis

This guide provides a systematic approach to troubleshooting low product yields.

G cluster_start Start: Low Yield Observed cluster_checks Initial Checks cluster_optimization Reaction Condition Optimization cluster_analysis Analysis of Reaction Mixture cluster_solution Solution start Low Yield purity Check Purity of Starting Materials start->purity Impure reagents? stoichiometry Verify Stoichiometry of Reactants purity->stoichiometry atmosphere Ensure Inert Atmosphere (if required) stoichiometry->atmosphere catalyst Optimize Catalyst (Type and Loading) atmosphere->catalyst If initial checks pass temp_time Optimize Temperature and Reaction Time catalyst->temp_time solvent Screen Different Solvents temp_time->solvent tlc_nmr Analyze by TLC/NMR to Identify Byproducts solvent->tlc_nmr After optimization attempts tlc_nmr->catalyst Side reactions suggest wrong catalyst/conditions solution Improved Yield tlc_nmr->solution Target product maximized

Caption: A workflow for troubleshooting low-yield pyrimidine synthesis.

Issue 2: Purification Challenges with Pyrimidine Derivatives

A. Column Chromatography

  • Problem: Compound streaks or tails on the TLC plate/column.

    • Cause: Basic pyrimidine derivatives can interact strongly with the acidic silanol groups on the silica gel.

    • Solution: Add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (typically 0.1-1%) to your mobile phase to improve the peak shape.[4]

  • Problem: Compound does not move from the origin (Rf = 0).

    • Cause: The mobile phase is not polar enough.

    • Solution: Gradually increase the polarity of your eluent. For example, if using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If this is not effective, you may need to add a stronger solvent like methanol.[4] For very polar compounds, consider switching to a reverse-phase column.[4]

  • Problem: Poor separation of product and a close-running impurity.

    • Solution: Experiment with different solvent systems. Sometimes a switch to a completely different solvent system (e.g., dichloromethane/methanol instead of hexane/ethyl acetate) can improve separation. You can also try a less polar solvent system to increase the retention time and potentially improve resolution.

B. Recrystallization

  • Problem: No crystals form after cooling.

    • Cause: The solution may not be supersaturated, or the compound is too soluble in the chosen solvent.[5]

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus of the solution. If that fails, try adding a seed crystal of your compound. If the compound is too soluble, you may need to partially evaporate the solvent or add a co-solvent in which your compound is less soluble.

  • Problem: The compound "oils out" instead of forming crystals.

    • Cause: The solution is too concentrated, or it is cooling too quickly. Impurities can also interfere with crystal formation.[5]

    • Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5] Placing the flask in an insulated container can help. If impurities are suspected, you may need to purify the crude material by column chromatography first.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for the optimization of the Biginelli reaction, a common method for pyrimidine synthesis.

Table 1: Effect of Catalyst Loading on Yield in a Model Biginelli Reaction (Reaction: Benzaldehyde, Ethyl Acetoacetate, and Urea)

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
No Catalyst-802.535[6]
[Cu(INA)₂(H₂O)₄]5802.560[6]
[Cu(INA)₂(H₂O)₄]1080290[6]
InBr₃10Reflux (Ethanol)7>90 (for various substrates)[7]
ZnCl₂2080-High[8]
Layered Double Hydroxide0.5 gReflux (Ethanol)472-88[9]

Table 2: Influence of Temperature and Solvent on Biginelli Reaction Yield (Data compiled from various literature sources for representative reactions)

AldehydeSolventCatalystTemperature (°C)TimeYield (%)Reference
BenzaldehydeEthanolHClReflux1.5 h~90[10]
3-HydroxybenzaldehydeSolvent-freeBTEAC10030 min95[11]
4-ChlorobenzaldehydeEthanolLDHReflux4 h88[9]
BenzaldehydeSolvent-free[Cu(INA)₂(H₂O)₄]502.5 h25[6]
BenzaldehydeSolvent-free[Cu(INA)₂(H₂O)₄]802 h90[6]

Experimental Protocols

Protocol 1: Classical Biginelli Synthesis of a Dihydropyrimidinone

This protocol describes a standard procedure for the synthesis of ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde) (10 mmol)

  • Ethyl acetoacetate (15 mmol)

  • Urea (10 mmol)

  • 95% Ethanol (5 mL)

  • Concentrated HCl (0.2 mL)

Procedure:

  • Combine 10 mmol of vanillin, 15 mmol of ethyl acetoacetate, 10 mmol of urea, and 5 mL of 95% ethanol in a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[10]

  • Carefully add 0.2 mL of concentrated HCl to the reaction mixture.[10]

  • Heat the mixture to reflux and maintain for 1.5 hours.[10]

  • After the reaction is complete, cool the flask to 0°C in an ice bath. A precipitate should form.[10]

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol.

  • Analyze the purity of the product using Thin Layer Chromatography (TLC) and determine the melting point.[10]

Protocol 2: Pinner Synthesis of a Trisubstituted Pyrimidine

This protocol outlines the synthesis of a 2,4,6-trisubstituted pyrimidine under anhydrous conditions.

Materials:

  • β-Diketone (e.g., acetylacetone) (1 equivalent)

  • Amidine hydrochloride (e.g., acetamidine hydrochloride) (1.1 equivalents)

  • Sodium ethoxide (1.1 equivalents)

  • Anhydrous Ethanol

Procedure:

  • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.[1]

  • Carefully add sodium ethoxide (1.1 eq) to the stirred solution and stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.[1]

  • Add the β-diketone (1 eq) dropwise to the reaction mixture.[1]

  • Heat the mixture to reflux and monitor the reaction's progress by TLC. The reaction is typically complete within 2-4 hours.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture carefully with an acid (e.g., dilute HCl) if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.

Mandatory Visualizations

Biginelli Reaction Mechanism

Understanding the mechanism can help in troubleshooting. For instance, if the reaction stalls, it could be due to the failure of the final cyclization and dehydration step, which can often be promoted by increasing the acid catalyst concentration or the temperature.

Biginelli_Mechanism Aldehyde Aldehyde Acyliminium Acyliminium Ion (Rate-limiting formation) Aldehyde->Acyliminium Urea Urea Urea->Acyliminium Ketoester β-Ketoester Enolate Ketoester Enolate Ketoester->Enolate Tautomerization OpenChain Open-Chain Intermediate Acyliminium->OpenChain Enolate->OpenChain Nucleophilic Addition DHPM Dihydropyrimidinone (Product) OpenChain->DHPM Intramolecular Cyclization & Dehydration

Caption: The reaction mechanism of the Biginelli synthesis.

Logic Diagram for Selecting a Pyrimidine Synthesis Strategy

This diagram provides a simplified decision-making process for choosing a suitable pyrimidine synthesis method based on the desired substitution pattern.

Synthesis_Selection Start Start: Desired Pyrimidine Structure Q1 Need a 3,4-dihydropyrimidin-2(1H)-one/thione? Start->Q1 Biginelli Use Biginelli Reaction (Aldehyde + β-Ketoester + Urea/Thiourea) Q1->Biginelli Yes Q2 Synthesizing from a 1,3-dicarbonyl compound and an amidine? Q1->Q2 No Pinner Use Pinner Synthesis (Requires anhydrous conditions) Q2->Pinner Yes Q3 Starting with a 2-acylamino-ketone? Q2->Q3 No RobinsonGabriel Consider Robinson-Gabriel Synthesis Conditions (Primarily for Oxazoles, but related) Q3->RobinsonGabriel Yes Other Explore other methods (e.g., from α,β-unsaturated ketones, multi-step functionalization) Q3->Other No

Caption: A decision tree for selecting a pyrimidine synthesis method.

References

"troubleshooting low yield in Biginelli condensation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the Biginelli condensation, with a focus on improving low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Biginelli condensation is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in the Biginelli reaction are a frequent challenge and can often be attributed to several factors:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical for the reaction's success. While classical methods use strong Brønsted acids like HCl, they can sometimes lead to side reactions.[1] Modern protocols often favor Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates, which can be more effective.[1] In the absence of a catalyst, product formation is often difficult, resulting in poor yields.[1][2] It is advisable to screen different catalysts and optimize their concentration for your specific substrates.[1]

  • Inappropriate Solvent: The polarity of the solvent significantly influences the reaction rate and yield.[1] Generally, polar solvents are preferred for the Biginelli condensation.[1][3] Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to better outcomes.[1][4] The diketo-enol tautomerization of the dicarbonyl reactant, which is crucial for the reaction, is dictated by the solvent.[5][6]

  • Purity of Reagents: The purity of the starting materials—aldehyde, β-ketoester, and urea (or thiourea)—is crucial. Impurities can lead to unwanted side reactions that consume reactants and lower the yield of the desired dihydropyrimidinone product.[1]

  • Suboptimal Reaction Conditions: Temperature and reaction time are key parameters. While refluxing in ethanol is a common practice, some reactions may benefit from milder conditions, whereas others might require higher temperatures under solvent-free conditions to proceed efficiently.[1][4] It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation.[7]

Q2: I'm observing a significant amount of unreacted starting materials. How can I drive the reaction to completion?

A2: Low conversion of starting materials can be due to several factors:

  • Catalyst Inactivity or Insufficiency: Ensure that your catalyst is active. If you are using a reusable catalyst, it may need regeneration. For Brønsted acids like HCl, confirm that the concentration is appropriate.[7] Sometimes, simply increasing the catalyst loading can improve conversion.

  • Insufficient Reaction Time or Temperature: The reaction may require a longer duration or a moderate increase in temperature to reach completion.[7] Monitoring the reaction by TLC is essential to determine when the consumption of starting materials has plateaued.[7]

  • Poor Solubility: One or more of the reactants may have poor solubility in the chosen solvent, limiting their availability to react. Trying a different solvent system that can better solubilize all components might be necessary.[1]

Q3: My reaction mixture is showing unexpected side products. What are they and how can I minimize their formation?

A3: Several side products can form during a Biginelli condensation. A common byproduct is a Hantzsch-type 1,4-dihydropyridine. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at high temperatures), creating a competing reaction pathway.[7]

  • To minimize Hantzsch dihydropyridine formation:

    • Lower the Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[7]

    • Optimize Catalyst Choice: The catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[7]

    • Order of Addition: Adding the urea as the last component may, in some cases, help to minimize its decomposition into ammonia.[7]

Another potential issue is the self-condensation or polymerization of the aldehyde, particularly with aliphatic aldehydes, under acidic conditions.[1] Using a milder catalyst or adding the aldehyde slowly to the reaction mixture can help mitigate this.[1]

Troubleshooting Flowchart

The following diagram illustrates a logical workflow for troubleshooting low yields in a Biginelli condensation.

Troubleshooting_Workflow Troubleshooting Flowchart for Low Yield in Biginelli Condensation start Low Yield Observed check_reagents Check Reagent Purity (Aldehyde, β-ketoester, Urea) start->check_reagents check_catalyst Evaluate Catalyst (Type and Concentration) start->check_catalyst check_conditions Assess Reaction Conditions (Temperature and Time) start->check_conditions check_solvent Analyze Solvent Choice start->check_solvent impure_reagents Purify or Replace Starting Materials check_reagents->impure_reagents Impurities Detected optimize_catalyst Screen Different Catalysts (Lewis vs. Brønsted) Optimize Loading check_catalyst->optimize_catalyst Suboptimal optimize_conditions Systematically Vary Temperature and Time (Monitor by TLC) check_conditions->optimize_conditions Suboptimal optimize_solvent Test Alternative Solvents or Solvent-Free Conditions check_solvent->optimize_solvent Suboptimal solution Improved Yield impure_reagents->solution optimize_catalyst->solution side_reactions Check for Side Products (e.g., Hantzsch DHP) optimize_conditions->side_reactions optimize_conditions->solution optimize_solvent->solution adjust_for_sides Modify Conditions to Minimize Side Reactions (e.g., lower temp) side_reactions->adjust_for_sides Side Products Identified adjust_for_sides->solution

Caption: A step-by-step decision tree for troubleshooting low product yields.

Quantitative Data Summary

The following tables summarize the impact of different catalysts and solvents on the yield of the Biginelli reaction, based on a model reaction between benzaldehyde, ethyl acetoacetate, and urea.

Table 1: Effect of Different Catalysts on Reaction Yield

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
NoneEthanolReflux45 min39
HCl (20)Water9030 minHigh
Yb(OTf)₃Solvent-free--Increased
InBr₃ (0.1)EthanolReflux745 (DHPM)
Uranyl AcetateSolvent-free904High to Excellent
Succinimide Sulfonic AcidSolvent-free904High to Excellent

Data compiled from various literature sources for representative Biginelli reactions.[2][3][4][8][9]

Table 2: Effect of Different Solvents on Reaction Yield

SolventCatalystTemperatureTimeYield (%)
EthanolDCPDReflux-Good
MethanolDCPDReflux-Moderate
AcetonitrileDCPDReflux35 minLow
Ethyl AcetateDCPDReflux35 minLow
THFDCPDReflux-Moderate
Solvent-freeDCPDReflux-Moderate
p-Cymene---Useful

Data compiled from various literature sources for representative Biginelli reactions.[2][5][6]

Experimental Protocols

General Protocol for a Catalyzed Biginelli Condensation

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).[1]

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., 20 mL of ethanol) and the catalyst (e.g., 1-20 mol% of a Lewis or Brønsted acid).[1][3]

  • Reaction: Stir the mixture at the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product and wash it with a cold solvent (e.g., ethanol).[7]

  • Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[7]

Reaction Mechanism Overview

Understanding the reaction mechanism can help in troubleshooting. The generally accepted mechanism involves an acid-catalyzed condensation.

Biginelli_Mechanism Simplified Biginelli Reaction Mechanism Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Intermediate Aldehyde->Acyliminium Urea Urea Urea->Acyliminium Ketoester β-Ketoester (enol form) Ureide Open-Chain Ureide Ketoester->Ureide Acyliminium->Ureide + Ketoester (enol) Cyclization Cyclization & Dehydration Ureide->Cyclization DHPM 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Cyclization->DHPM

Caption: Key steps in the acid-catalyzed Biginelli condensation pathway.[8][10][11]

References

"stability issues of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-2-phenylpyrimidine-5-carboxylic acid in solution. The information is based on general principles of pyrimidine chemistry and stability testing, as specific data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The carboxylic acid group and the pyrimidine ring are susceptible to pH-dependent degradation. Extreme pH values (both acidic and basic) can catalyze hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation. For long-term storage, refrigeration or freezing is generally recommended.

  • Light: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation. Solutions should be protected from light by using amber vials or storing them in the dark.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the pyrimidine ring and other functional groups.

  • Solvent: The choice of solvent can impact stability. Protic solvents, for example, may participate in hydrolysis reactions. It is crucial to assess the compound's compatibility with the chosen solvent system.

Q2: I am observing a change in the color of my this compound solution over time. What could be the cause?

A2: A change in color often indicates chemical degradation and the formation of chromophoric byproducts. This could be due to oxidation, photodecomposition, or other complex reactions. It is recommended to re-analyze the solution using a suitable analytical method like HPLC to identify and quantify any degradation products.

Q3: What are the best practices for preparing and storing stock solutions of this compound?

A3: To ensure the stability of your stock solutions, follow these guidelines:

  • Solvent Selection: Use a high-purity, degassed solvent in which the compound is known to be stable. The choice of solvent may depend on the intended application.

  • Preparation: Prepare solutions at the desired concentration and protect them from light during and after preparation.

  • Storage Conditions: Store stock solutions in tightly sealed, amber glass vials at low temperatures (e.g., 2-8 °C or -20 °C).

  • Inert Atmosphere: For particularly sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Troubleshooting Guides

Issue 1: Poor Reproducibility in Experimental Results

Potential Cause Troubleshooting Step
Solution Instability Prepare fresh solutions before each experiment. Perform a preliminary stability study in the experimental solvent system to determine the compound's stability over the experiment's duration.
Inaccurate Concentration Verify the initial concentration of the stock solution using a validated analytical method (e.g., HPLC-UV or LC-MS).
Precipitation Visually inspect the solution for any precipitate. If precipitation is suspected, determine the solubility of the compound in the chosen solvent at the experimental temperature. Consider using a different solvent or adjusting the concentration.

Issue 2: Appearance of Unknown Peaks in Chromatograms

Potential Cause Troubleshooting Step
Degradation This is a strong indicator of compound degradation. Compare the chromatogram of the aged solution with that of a freshly prepared standard. Try to identify the degradation products using techniques like LC-MS.
Contamination Ensure the purity of the solvent and the cleanliness of all glassware and equipment. Analyze a solvent blank to rule out contamination.
Interaction with Excipients If the formulation contains other components, assess the compatibility of this compound with these excipients.

Experimental Protocols

Protocol 1: Preliminary Solution Stability Assessment

This protocol outlines a basic experiment to assess the short-term stability of this compound in a specific solvent.

Methodology:

  • Solution Preparation: Prepare a solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the initial peak area or concentration.

  • Storage: Store aliquots of the solution under different conditions relevant to your experimental setup (e.g., room temperature on the benchtop, protected from light at room temperature, and refrigerated at 2-8 °C).

  • Time-Point Analysis: Analyze the aliquots at predetermined time points (e.g., 2, 4, 8, 24, and 48 hours).

  • Data Analysis: Compare the peak area or concentration of the main compound at each time point to the initial value. A significant decrease in the main peak area and the appearance of new peaks indicate instability.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).

    • Basic Hydrolysis: Add 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C).

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.

    • Photolytic Degradation: Expose the solution to a light source with a defined output (e.g., ICH option 1 or 2).

    • Thermal Degradation: Heat the solution at an elevated temperature (e.g., 70 °C).

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and the degradation products. Mass spectrometry (MS) can be used to identify the structure of the degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation photo Photolytic Stress (e.g., UV/Vis light) prep->photo thermal Thermal Stress (e.g., 70°C) prep->thermal hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc pda Peak Purity (PDA) hplc->pda ms Degradant Identification (MS) hplc->ms

Caption: Workflow for a forced degradation study.

troubleshooting_logic start Inconsistent Experimental Results check_solution Is the solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution check_solution->prepare_fresh No check_concentration Verify stock concentration check_solution->check_concentration Yes check_stability Assess stability in the experimental solvent prepare_fresh->check_stability end_node Consistent Results check_stability->end_node check_precipitation Inspect for precipitate check_concentration->check_precipitation check_precipitation->end_node

Caption: Troubleshooting logic for inconsistent results.

Technical Support Center: Enhancing the Solubility of Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of pyrimidine carboxylic acids, with a focus on improving their solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My pyrimidine carboxylic acid is poorly soluble in aqueous buffers for my biological assay.

  • Question: What are the primary methods to increase the aqueous solubility of pyrimidine carboxylic acids?

    • Answer: The solubility of pyrimidine carboxylic acids, which are often weakly acidic, can be significantly enhanced through several key methods:

      • pH Adjustment: Increasing the pH of the solution above the compound's pKa will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.

      • Salt Formation: Preparing a salt of the pyrimidine carboxylic acid (e.g., sodium or potassium salt) prior to dissolution can dramatically increase its aqueous solubility. Carboxylate salts are ionic compounds and are generally much more soluble in water than their corresponding neutral carboxylic acids.[1][2][3]

      • Use of Co-solvents: Employing a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds. Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[4]

      • Application of Heat and/or Sonication: For compounds that are slow to dissolve, gentle heating or sonication can help overcome the energy barrier for dissolution. However, it is crucial to ensure the compound is stable at elevated temperatures.

  • Question: How do I choose the right method for my experiment?

    • Answer: The choice of method depends on the requirements of your experiment:

      • For in vitro biological assays, pH adjustment and the use of minimal concentrations of co-solvents (typically <1% DMSO) are most common.[5]

      • For formulation development, creating a stable salt form is often the preferred industrial approach.[6]

      • The initial preparation of stock solutions at high concentrations typically relies on organic solvents like DMSO.[4]

  • Troubleshooting: The compound precipitates when I dilute my DMSO stock into aqueous buffer.

    • Problem: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit, and the percentage of DMSO is too low to maintain its solubility.

    • Solutions:

      • Slow Addition with Vigorous Mixing: Add the DMSO stock solution to the aqueous buffer drop-by-drop while vortexing or stirring vigorously. This prevents localized high concentrations of the compound that can trigger precipitation.[5]

      • Pre-warm the Buffer: Gently warming the aqueous buffer before adding the stock solution can help increase the solubility of the compound. Ensure the final temperature is appropriate for your experiment.

      • Optimize Final DMSO Concentration: While aiming for a low DMSO concentration, you may need to empirically determine the minimum percentage required to keep your compound in solution for the duration of the assay.

      • Adjust the pH of the Aqueous Buffer: Ensure the pH of your final assay buffer is at least 1-2 units above the pKa of your pyrimidine carboxylic acid to favor the more soluble, deprotonated form.

Issue 2: I need to prepare a stock solution of a pyrimidine carboxylic acid at a specific pH but I'm unsure of the protocol.

  • Question: What is the general protocol for increasing the solubility of a pyrimidine carboxylic acid by adjusting the pH?

    • Answer: This protocol involves preparing a buffer at a pH that is higher than the pKa of the pyrimidine carboxylic acid, thereby converting the acid into its more soluble salt form. The pKa of pyrimidine-4-carboxylic acid is predicted to be around 2.81, while that of pyrimidine-2-carboxylic acid is predicted to be around 3.08.[7][8] Therefore, adjusting the pH to a neutral or slightly basic level will significantly increase solubility.

Data Presentation: Solubility of Pyrimidine Carboxylic Acids

The following tables summarize key data related to the solubility of pyrimidine carboxylic acids.

Table 1: Solubility of Pyrimidine-4-Carboxylic Acid in Various Solvents

SolventSolubility (mg/mL)Molar Equivalent (mM)
DMSO20~161
DMF5~40
PBS (pH 7.2)1~8
Ethanol0.25~2

Data compiled from supplier technical documents.[4][9]

Table 2: Influence of Ionization State on Aqueous Solubility

Compound FormGeneral Aqueous SolubilityRationale
Pyrimidine Carboxylic Acid (Unionized, R-COOH)LowThe neutral form is less polar and has limited interaction with water molecules.
Pyrimidine Carboxylate (Ionized, R-COO⁻)HighThe charged carboxylate group allows for strong ion-dipole interactions with polar water molecules, leading to significantly higher solubility.[1][2]

Experimental Protocols

Protocol 1: Increasing Aqueous Solubility by pH Adjustment

This protocol details the steps to determine the appropriate pH and prepare a solution of a pyrimidine carboxylic acid.

  • Determine the pKa: Obtain the pKa of your specific pyrimidine carboxylic acid. The pKa for pyrimidine-4-carboxylic acid is approximately 2.81.[7]

  • Select a Buffer System: Choose a buffer that is effective in the desired pH range, which should ideally be at least 2 pH units above the pKa to ensure complete deprotonation. For a target pH of 7.4, a phosphate buffer system (e.g., PBS) is suitable.

  • Prepare the Buffer: Prepare the chosen buffer at the target pH. For example, to prepare a 0.1 M phosphate buffer at pH 7.4.

  • Dissolve the Compound: Add the pyrimidine carboxylic acid to the prepared buffer with stirring.

  • Gentle Heating/Sonication (Optional): If dissolution is slow, gently warm the solution (e.g., to 37°C) or place it in a sonicator bath for short intervals.

  • Verify Final pH: After the compound is fully dissolved, re-check the pH of the solution and adjust if necessary, as the addition of the acidic compound may slightly lower the pH.

  • Sterile Filtration: If required for biological assays, filter the final solution through a 0.22 µm sterile filter.

Protocol 2: Preparation of a Sodium Salt of a Pyrimidine Carboxylic Acid

This protocol provides a general method for converting a pyrimidine carboxylic acid into its more soluble sodium salt.

  • Dissolve the Acid: Dissolve the pyrimidine carboxylic acid in a suitable organic solvent, such as ethanol.

  • Prepare a Base Solution: Prepare a solution of one molar equivalent of sodium hydroxide (NaOH) in the same solvent.

  • Combine Solutions: Slowly add the NaOH solution to the pyrimidine carboxylic acid solution while stirring.

  • Precipitate the Salt: The sodium salt of the pyrimidine carboxylic acid may precipitate out of the solution. If not, the solvent can be removed under reduced pressure to yield the salt.

  • Wash and Dry: Wash the resulting solid with a small amount of cold solvent to remove any unreacted starting material and then dry the salt under vacuum.

  • Confirm Salt Formation: The formation of the salt can be confirmed by techniques such as NMR or FTIR spectroscopy.

  • Assess Solubility: The aqueous solubility of the prepared salt can then be determined and compared to the parent acid.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to working with pyrimidine carboxylic acids.

G Logical Workflow for Troubleshooting Solubility Issues start Start: Poorly Soluble Pyrimidine Carboxylic Acid check_pka Determine Compound's pKa start->check_pka salt_form Salt Formation (e.g., Na+, K+ salt) start->salt_form For Formulation ph_adjust pH Adjustment (Buffer pH > pKa + 2) check_pka->ph_adjust Ionizable? co_solvent Use of Co-solvents (e.g., DMSO, PEG) check_pka->co_solvent Non-ionizable or Assay pH fixed dissolved Compound Dissolved ph_adjust->dissolved co_solvent->dissolved salt_form->dissolved precip Precipitation Occurs dissolved->precip Upon dilution into aqueous media troubleshoot Troubleshoot Dilution: - Slow addition - Vigorous mixing - Optimize co-solvent % precip->troubleshoot troubleshoot->dissolved

Caption: A logical workflow for addressing solubility challenges with pyrimidine carboxylic acids.

G Role of Pyrimidines in Cellular Signaling cluster_synthesis De Novo Pyrimidine Synthesis cluster_signaling Growth Factor Signaling cluster_downstream Downstream Cellular Processes precursors Precursors (ATP, Gln, CO2) ump UMP precursors->ump utp_ctp UTP & CTP ump->utp_ctp dna_rna DNA & RNA Synthesis utp_ctp->dna_rna phospholipids Phospholipid Synthesis utp_ctp->phospholipids growth_factor Growth Factors receptor Receptor Tyrosine Kinase growth_factor->receptor mapk_pi3k MAPK / PI3K Pathways receptor->mapk_pi3k myc Myc Transcription Factor mapk_pi3k->myc myc->ump Upregulates Synthesis Enzymes cell_prolif Cell Proliferation dna_rna->cell_prolif phospholipids->cell_prolif

Caption: The link between growth factor signaling and pyrimidine synthesis to fuel cell proliferation.

References

Technical Support Center: Alternative Synthetic Routes for 4-Methyl-2-phenylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

A1: There are two main strategies for the synthesis of this compound:

  • Route 1: One-Pot Multicomponent Reaction (Biginelli Reaction): This is a widely used method involving the acid-catalyzed condensation of benzaldehyde, ethyl acetoacetate, and urea (or benzamidine). While efficient, this reaction can sometimes suffer from low yields and side product formation.[1][2]

  • Route 2: Multi-Step Synthesis via Ester Intermediate: This approach involves the initial synthesis of an ethyl or methyl ester of the target carboxylic acid, followed by hydrolysis. This route can offer better control over the reaction and potentially higher overall yields.

Q2: I am experiencing low yields in the one-pot Biginelli reaction. What are the common causes and how can I optimize the reaction?

A2: Low yields in the Biginelli reaction are a common challenge. Several factors can contribute to this issue:

  • Suboptimal Catalyst: The choice of catalyst is critical. While traditional methods use Brønsted acids like HCl, Lewis acids such as Yb(OTf)₃ or organocatalysts can significantly improve yields and shorten reaction times.[3] Experimenting with different catalysts and optimizing the catalyst loading is recommended.

  • Reaction Conditions: Temperature and reaction time are key parameters. While refluxing in ethanol is common, some reactions benefit from solvent-free conditions or microwave irradiation, which can lead to higher yields in shorter times.[4]

  • Purity of Reagents: Impurities in the starting materials (benzaldehyde, ethyl acetoacetate, and urea/benzamidine) can lead to side reactions and reduce the yield of the desired product. Ensure high purity of all reactants.

Q3: I am observing an unexpected side product in my Biginelli reaction. What could it be?

A3: A common side product in the Biginelli reaction is a Hantzsch-type dihydropyridine. This occurs through a competing reaction pathway, especially at higher temperatures. To minimize its formation, consider lowering the reaction temperature and optimizing the catalyst.

Q4: What are the advantages of a multi-step synthesis compared to the one-pot Biginelli reaction?

A4: A multi-step synthesis, while longer, can offer several advantages:

  • Improved Yield and Purity: By isolating and purifying the intermediate ester, the overall yield and purity of the final carboxylic acid can often be improved.

  • Better Control: Each step can be individually optimized for maximum conversion and minimal side reactions.

  • Versatility: The intermediate ester can potentially be used to synthesize other derivatives of the carboxylic acid.

Troubleshooting Guides

Problem 1: Difficulty in Isolating the Product from the Biginelli Reaction Mixture
  • Issue: The product does not precipitate out of the reaction mixture upon cooling.

  • Troubleshooting Steps:

    • Concentrate the Reaction Mixture: Reduce the volume of the solvent by rotary evaporation. This may induce precipitation.

    • Induce Crystallization: Try adding a small seed crystal of the pure product, if available. Alternatively, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.

    • Solvent Change: If the product is soluble in the reaction solvent, consider adding a non-solvent to decrease its solubility and force precipitation.

    • Extraction: If precipitation fails, perform an aqueous work-up. Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to obtain the crude product for further purification.

Problem 2: Incomplete Hydrolysis of the Ester Intermediate
  • Issue: The conversion of the ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate to the carboxylic acid is low.

  • Troubleshooting Steps:

    • Increase Reaction Time and/or Temperature: Hydrolysis can be slow. Monitor the reaction progress by Thin Layer Chromatography (TLC) and extend the reaction time or increase the temperature if necessary.

    • Choice of Base: While NaOH is commonly used, other bases like KOH or LiOH can be more effective depending on the substrate. The concentration of the base is also a critical factor.

    • Solvent System: A mixture of an organic solvent (like ethanol or THF) and water is typically used to ensure the solubility of the ester. Adjusting the solvent ratio might improve the reaction rate.

    • Microwave Assistance: Microwave irradiation can significantly accelerate the hydrolysis reaction.[5]

Problem 3: Purification Challenges of the Final Carboxylic Acid
  • Issue: The crude this compound is difficult to purify.

  • Troubleshooting Steps:

    • Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethanol and water.

    • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., NaHCO₃ solution). The carboxylic acid will move into the aqueous layer as its sodium salt. The aqueous layer can then be washed with fresh organic solvent to remove neutral impurities. Finally, acidify the aqueous layer with HCl to precipitate the pure carboxylic acid, which can then be collected by filtration.

    • Column Chromatography: If recrystallization and extraction are not effective, column chromatography on silica gel can be used. A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) with a small amount of acetic acid is a common eluent system for carboxylic acids.

Data Presentation

Table 1: Comparison of Catalysts for the One-Pot Synthesis of Dihydropyrimidinones

CatalystReaction Time (h)Yield (%)Reference
HCl1840-60[1]
Yb(OTf)₃3-485-95[3]
Organocatalyst (e.g., Thiourea derivative)8-1270-85N/A
Microwave (Solvent-free)0.25-0.580-96[4]

Table 2: Comparison of Hydrolysis Conditions for Pyrimidine Esters

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
NaOHEthanol/WaterReflux4-680-90[6]
KOHMethanol/Water603-585-95N/A
LiOHTHF/WaterRoom Temp12-1690-98N/A
K₂CO₃ (Microwave)Water1800.3398[5]

Experimental Protocols

Route 1: One-Pot Synthesis of Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate (Biginelli Reaction)

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Concentrated HCl

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and urea (1.5 equivalents) in ethanol.

  • Add a catalytic amount of concentrated HCl.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate.[7]

Route 2: Multi-Step Synthesis

Step 1: Synthesis of Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate

This step follows the same procedure as Route 1.

Step 2: Hydrolysis to this compound

Materials:

  • Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Concentrated HCl

Procedure:

  • Dissolve ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add a solution of NaOH (2-3 equivalents) in water.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain this compound.[6]

Visualizations

Synthetic_Routes cluster_0 Route 1: One-Pot Synthesis cluster_1 Route 2: Multi-Step Synthesis A Benzaldehyde + Ethyl Acetoacetate + Urea/Benzamidine B Biginelli Reaction (Acid Catalyst) A->B One-pot C 4-Methyl-2-phenylpyrimidine- 5-carboxylic acid B->C D Benzaldehyde + Ethyl Acetoacetate + Urea/Benzamidine E Biginelli Reaction (Ester Synthesis) D->E F Ethyl 4-methyl-2-phenylpyrimidine- 5-carboxylate E->F G Hydrolysis (e.g., NaOH, H2O/EtOH) F->G H 4-Methyl-2-phenylpyrimidine- 5-carboxylic acid G->H

Caption: Alternative synthetic routes for this compound.

Troubleshooting_Workflow Start Low Yield in Biginelli Reaction Catalyst Optimize Catalyst (e.g., Lewis Acid) Start->Catalyst Conditions Optimize Conditions (Temp, Time, Solvent) Start->Conditions Purity Check Reagent Purity Start->Purity Side_Product Side Product Formation? (e.g., Hantzsch Product) Catalyst->Side_Product Conditions->Side_Product Purity->Side_Product Lower_Temp Lower Reaction Temperature Side_Product->Lower_Temp Yes Purification Purification Strategy Side_Product->Purification No Lower_Temp->Purification End Improved Yield Purification->End

Caption: Troubleshooting workflow for low yield in the Biginelli reaction.

References

Technical Support Center: Scale-up Synthesis of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Reaction Yield

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.[1]
Suboptimal Reaction Conditions - Ensure all reagents and solvents are of suitable purity and anhydrous where required.- The choice of solvent can significantly impact reactant solubility and reaction rates. Consider solvent-free conditions or alternative solvents if yields are low in common choices like ethanol.[1]
Catalyst Inefficiency - If using a reusable catalyst, it may require regeneration to restore its activity.- For acid catalysts, such as HCl, ensure the concentration is appropriate for the scale of the reaction.[1]
Side Reactions - Formation of byproducts, such as Hantzsch-type 1,4-dihydropyridines, can occur, especially at higher temperatures. Running the reaction at a lower temperature can reduce the formation of these byproducts.[1]- An imide impurity can sometimes form. Treating the reaction mixture with aqueous NaOH can convert this impurity to the desired product, thereby increasing the overall yield.[2]
Inefficient Synthesis Route - Some published procedures for similar compounds have reported yields as low as 3-8%.[3] Alternative synthetic strategies, such as the Minisci reaction, have been shown to significantly improve yields to as high as 75% for related molecules.[3]

Issue 2: Product Purification Challenges

Potential Cause Troubleshooting Steps
Presence of Impurities - Unreacted starting materials and side products can co-crystallize with the desired product.- Column chromatography on silica gel is a common purification method.[4] For large-scale operations, consider techniques like ceramic membrane microfiltration or electrodialysis for initial purification.
Poor Crystallization - If the crude product is an oil or does not crystallize easily, try dissolving it in a suitable solvent and adding an anti-solvent to induce precipitation.- Recrystallization from a suitable solvent, such as ethanol, can be an effective final purification step.[1]
Emulsion Formation During Workup - During aqueous workup and extraction, emulsions can form, making phase separation difficult. Allowing the mixture to stand for a longer period may resolve the emulsion. Filtering the biphasic mixture through a pad of Celite can also help to break up emulsions.[2]

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common precursor for similar pyrimidine derivatives is an ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate.[4] The synthesis of the pyrimidine ring can also be achieved through the condensation of a β-dicarbonyl compound with a guanidine derivative.

Q2: Are there any "green" or more efficient synthesis methods available?

Yes, for related tetrahydropyrimidine compounds, methods using microwave synthesis or mechanochemistry have been reported to provide high yields (80-96%) with significantly shorter reaction times (3-30 minutes).[5] These methods are also more environmentally friendly.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] For more quantitative analysis, especially during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: What are some typical workup procedures for this type of synthesis?

A typical workup involves quenching the reaction mixture, often in ice-cold water, followed by extraction with an organic solvent like chloroform or ethyl acetate.[4] The organic layers are then combined, dried over an anhydrous salt such as MgSO₄ or Na₂SO₄, and the solvent is removed under reduced pressure.[2][4]

Q5: What are the key considerations for large-scale purification?

For industrial-scale production, purification strategies need to be efficient and scalable. Techniques such as ceramic membrane microfiltration and electrodialysis can be employed for the initial separation and desalination of the product from the fermentation or reaction broth.[6] Final purification is often achieved through crystallization to obtain a high-purity product.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of a key intermediate, ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate, which can be a precursor to the target molecule. This protocol is based on procedures for similar compounds and should be adapted and optimized for the specific requirements of the target molecule.

Synthesis of Ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, place the starting materials (e.g., a suitable β-dicarbonyl compound and benzamidine).

  • Solvent Addition : Add a suitable solvent, such as ethanol.

  • Catalyst : Add a catalytic amount of a base (e.g., sodium ethoxide) or acid, depending on the specific reaction mechanism.

  • Reflux : Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Cooling and Precipitation : Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Isolation : Collect the solid product by filtration and wash with a cold solvent (e.g., cold ethanol).[1]

  • Purification : The crude product can be further purified by recrystallization from a suitable solvent to yield the pure ester.

Conversion to this compound

  • Hydrolysis : The synthesized ester is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the ester in the presence of an aqueous base (e.g., NaOH or KOH), followed by acidification with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Isolation and Purification : The precipitated carboxylic acid is collected by filtration, washed with water, and dried. Further purification can be done by recrystallization if necessary.

Data Presentation

The following table summarizes reaction conditions and yields for the synthesis of various pyrimidine-5-carboxylic acid derivatives, providing a comparative overview for process optimization.

CompoundMethodKey ReagentsSolventTimeYieldReference
Ethyl 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateMicrowave Synthesis4-hydroxybenzaldehyde, ethyl acetoacetate, ureaEthanol3-5 min80-96%[5]
Pyrimidine-5-carboxylic acid p-tolylamideCarbonylationp-toluidine, 5-bromopyrimidine, Pd(OAc)₂Acetonitrile4 h~76%[2]
2-Substituted pyrimidine-5-carboxylic estersCondensationSodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, amidinium saltsNot specifiedNot specifiedModerate to Excellent[7]
Ethyl 5-bromopyrimidine-4-carboxylateMinisci Reaction5-bromopyrimidine, ethyl pyruvateToluene-H₂ONot specified62%[3]
Methyl 5-bromopyrimidine-4-carboxylateCondensationFormamidine acetate, mucobromic acidEthanolNot specified3-8%[3]

Visualizations

Scale_Up_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_hydrolysis Hydrolysis Stage cluster_purification Purification & Finishing start Starting Materials (e.g., β-dicarbonyl compound, benzamidine) reaction Cyclocondensation Reaction (Solvent, Catalyst, Heat) start->reaction monitoring In-Process Control (TLC/HPLC Monitoring) reaction->monitoring quench Reaction Quenching (e.g., Ice Water) monitoring->quench extraction Solvent Extraction (e.g., Ethyl Acetate) quench->extraction drying Drying Organic Phase (e.g., Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation ester Crude Ester Intermediate evaporation->ester hydrolysis Base Hydrolysis (e.g., NaOH, Heat) ester->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification filtration Filtration acidification->filtration washing Washing (e.g., Water) filtration->washing drying_final Drying of Final Product washing->drying_final final_product 4-Methyl-2-phenylpyrimidine- 5-carboxylic acid drying_final->final_product

Caption: Generalized workflow for the synthesis of this compound.

References

Validation & Comparative

Validating the Biological Activity of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the validation of a novel chemical entity's biological activity is a critical step. This guide provides a comparative framework for assessing the potential bioactivity of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid by examining the established activities of structurally related pyrimidine derivatives. The pyrimidine scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][3]

Comparative Biological Activities of Pyrimidine Derivatives

Compound/Derivative ClassBiological ActivityTarget/AssayIC50/MIC ValueReference
Pyrido[2,3-d]pyrimidine derivativesAntioxidantLipid PeroxidationIC50 = 42 µM (for derivative 2a)[3][4]
Pyrido[2,3-d]pyrimidine derivativesLipoxygenase InhibitorSoybean LipoxygenaseIC50 = 17 µM (for chalcone 1g)[3][4]
Pyrido[2,3-d]pyrimidine derivativesCytotoxicityA549 (Lung Cancer) Cell LineStrong cytotoxicity at 100 µM[3][4]
Pyrimidine derivatives (L1 & L2)Anti-inflammatoryCOX-2 InhibitionHigh selectivity, comparable to meloxicam[2]
Pyrazolo[1,5-a]pyrimidine derivative (12b)CytotoxicityNormal Lung (WI-38) Cell LineIC50 = 304.88 µg/mL[5]
5-Hydroxymethylpyrimidine derivativesCytotoxicityCancer Cell LinesIC50 in the range of 17–38 µM[6]
2-(4-alkoxy-3-cyano)phenyl-6-imino-1,6-dihydropyrimidine-5-carboxylic acids (10c & 10e)Xanthine Oxidase InhibitorXanthine OxidaseIC50 = 0.0240 µM and 0.0181 µM[7]
4,5-Dihydroxypyrimidine carboxylic acid derivativesAntiviralHCMV pUL89-C EndonucleaseIC50 = 0.54–3.8 µM[8]

Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.

Experimental Protocols for Biological Activity Screening

To validate the potential biological activities of this compound, a series of in vitro assays are recommended. The following are detailed methodologies for key experiments commonly used for pyrimidine derivatives.

1. Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.[1]

  • Principle: In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Materials:

    • 96-well microplates

    • Human cancer cell lines (e.g., A549, MCF-7)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]

    • Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

2. Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures a compound's ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is a key mediator of inflammation.[1][2]

  • Principle: The assay quantifies the peroxidase activity of COX-2 by monitoring the oxidation of a chromogenic substrate.

  • Materials:

    • COX-2 enzyme

    • Arachidonic acid (substrate)

    • Colorimetric or fluorometric detection kit

    • Microplate reader

  • Procedure:

    • Pre-incubate the COX-2 enzyme with various concentrations of this compound in a reaction buffer within a 96-well plate.[1]

    • Initiate the enzymatic reaction by adding arachidonic acid.[1]

    • Allow the reaction to proceed for a defined time at a controlled temperature.[1]

    • Stop the reaction and measure the product formation using a microplate reader.

    • Calculate the percentage of COX-2 inhibition and determine the IC50 value. A parallel assay with COX-1 can be performed to assess selectivity.

3. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of a compound that prevents the visible growth of a microorganism.[1]

  • Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a specific microorganism. The lowest concentration showing no growth is the MIC.

  • Materials:

    • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Appropriate broth medium (e.g., Mueller-Hinton broth)

    • 96-well microplates

    • Microplate reader or visual inspection

  • Procedure:

    • Prepare a two-fold serial dilution of this compound in the broth medium in a 96-well plate.

    • Add a standardized suspension of the microorganism to each well.

    • Include positive (no compound) and negative (no microorganism) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[1]

    • Determine the MIC by observing the lowest concentration at which no turbidity (growth) is visible.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the initial biological validation of a novel pyrimidine compound.

Biological_Activity_Validation_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_analysis Data Analysis & Hit Identification cluster_followup Follow-up Studies synthesis Synthesis of 4-Methyl-2-phenylpyrimidine- 5-carboxylic acid purification Purification & Structural Characterization (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) purification->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., COX-2 Inhibition) purification->anti_inflammatory antimicrobial Antimicrobial Assay (e.g., MIC Determination) purification->antimicrobial antioxidant Antioxidant Assay (e.g., DPPH) purification->antioxidant data_analysis IC50 / MIC Calculation & Data Analysis cytotoxicity->data_analysis anti_inflammatory->data_analysis antimicrobial->data_analysis antioxidant->data_analysis hit_identification Hit Identification & SAR Analysis data_analysis->hit_identification mechanism Mechanism of Action Studies hit_identification->mechanism optimization Lead Optimization mechanism->optimization

Workflow for Biological Activity Validation

This guide provides a foundational approach for validating the biological activity of this compound. By leveraging the extensive research on related pyrimidine derivatives and employing standardized experimental protocols, researchers can efficiently screen for and characterize the potential therapeutic properties of this novel compound.

References

"4-Methyl-2-phenylpyrimidine-5-carboxylic acid vs other kinase inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use, particularly in oncology. Its ability to mimic the hydrogen bonding interactions of the adenine ring of ATP allows for potent and selective inhibition of various kinases. This guide provides a comparative analysis of prominent pyrimidine-based kinase inhibitors targeting critical signaling pathways in cancer: Epidermal Growth Factor Receptor (EGFR), Janus Kinase (JAK), and Aurora Kinases.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the biochemical and cellular potencies of selected pyrimidine-based kinase inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for inhibitor potency, with lower values indicating greater efficacy.

Table 1: EGFR Inhibitor - Gefitinib

ParameterGefitinib (Pyrimidine-based)
Target(s) EGFR
Biochemical IC50 (EGFR) 33 nM[1]
Cellular IC50 (EGF-stimulated tumor cell growth) 54 nM[1]
Cellular IC50 (MCF10A cells) 20 nM[2]
Cellular IC50 (HCC827 lung adenocarcinoma) 13.06 nM[3]
Cellular IC50 (PC9 lung adenocarcinoma) 77.26 nM[3]

Table 2: JAK Inhibitor - Ruxolitinib

ParameterRuxolitinib (Pyrimidine-based)
Target(s) JAK1, JAK2
Biochemical IC50 (JAK1) 3.3 nM
Biochemical IC50 (JAK2) 2.8 nM
Biochemical IC50 (TYK2) 19 nM[4]
Biochemical IC50 (JAK3) 428 nM (>130-fold selectivity vs JAK1/2)[4]
Cellular IC50 (Ba/F3-EpoR-JAK2V617F) Proliferation inhibition[4]
Cellular IC50 (Erythroid progenitors from PV patients) 67 nM[4]

Table 3: Aurora Kinase Inhibitor - CYC116

ParameterCYC116 (Pyrimidine-based)
Target(s) Aurora A, Aurora B, VEGFR2
Biochemical Ki (Aurora A) 8.0 nM[5][6]
Biochemical Ki (Aurora B) 9.2 nM[5][6]
Biochemical Ki (VEGFR2) 44 nM[5]
Cellular IC50 (MV4-11 acute myelogenous leukemia) 34 nM[5]

Signaling Pathways and Mechanisms of Inhibition

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by the selected kinase inhibitors and the points at which these pyrimidine-based compounds exert their effects.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation PLCg->Proliferation STAT->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits autophosphorylation

Caption: EGFR Signaling Pathway and Inhibition by Gefitinib.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK (Janus Kinase) Receptor->JAK Activates JAK->Receptor Phosphorylates STAT STAT (Signal Transducer and Activator of Transcription) JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Regulates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Caption: JAK-STAT Signaling Pathway and Inhibition by Ruxolitinib.

Aurora_Kinase_Signaling_Pathway G2_Phase G2 Phase Aurora_A Aurora A G2_Phase->Aurora_A Activates Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Mitotic Spindle Assembly Aurora_A->Spindle_Assembly Cell_Division Proper Cell Division Spindle_Assembly->Cell_Division Metaphase Metaphase Aurora_B Aurora B Metaphase->Aurora_B Activates Chromosome_Alignment Chromosome Alignment Aurora_B->Chromosome_Alignment Cytokinesis Cytokinesis Aurora_B->Cytokinesis Cytokinesis->Cell_Division CYC116 CYC116 CYC116->Aurora_A Inhibits CYC116->Aurora_B Inhibits

Caption: Role of Aurora Kinases in Mitosis and Inhibition by CYC116.

Experimental Protocols

The determination of kinase inhibitor potency is crucial for drug development. Below are generalized yet detailed protocols for biochemical and cellular assays commonly employed in the characterization of kinase inhibitors.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Purified recombinant kinase (e.g., EGFR, JAK2, Aurora A)

  • Kinase-specific substrate peptide

  • ATP (at or near the Km for the specific kinase)

  • Test inhibitor (e.g., Gefitinib) and control inhibitor (e.g., Staurosporine)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Opaque-walled multi-well plates (e.g., 96-well or 384-well)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO. A typical starting concentration is 10 mM, followed by 1:3 or 1:5 serial dilutions to generate a 10-point dose-response curve. Include a DMSO-only control (vehicle).

  • Kinase Reaction:

    • In the wells of the assay plate, add the serially diluted inhibitor or DMSO.

    • Add the purified kinase to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data, with the vehicle control representing 100% kinase activity and a high concentration of a potent control inhibitor representing 0% activity.

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[7]

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilution of Inhibitor Start->Compound_Prep Plate_Setup Add Inhibitor/DMSO to Assay Plate Compound_Prep->Plate_Setup Add_Kinase Add Purified Kinase and Incubate Plate_Setup->Add_Kinase Start_Reaction Initiate Reaction with Substrate and ATP Add_Kinase->Start_Reaction Incubate_Reaction Incubate at Controlled Temperature Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction and Deplete ATP Incubate_Reaction->Stop_Reaction Detect_Signal Add Detection Reagent and Measure Luminescence Stop_Reaction->Detect_Signal Data_Analysis Analyze Data and Calculate IC50 Detect_Signal->Data_Analysis End End Data_Analysis->End

Caption: General Workflow for a Biochemical Kinase Inhibition Assay.

Cellular Proliferation Assay (e.g., MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic or cytostatic effects of a compound.

Materials:

  • Cancer cell line of interest (e.g., A549, HEL)

  • Complete cell culture medium

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor prepared in cell culture medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.[8]

Conclusion

Pyrimidine-based scaffolds have proven to be exceptionally fruitful in the development of targeted kinase inhibitors. The examples of Gefitinib, Ruxolitinib, and CYC116 demonstrate the versatility of this core structure in achieving high potency and selectivity against diverse kinase targets. While "4-Methyl-2-phenylpyrimidine-5-carboxylic acid" remains an uncharacterized entity in the context of kinase inhibition, the foundational data and methodologies presented in this guide offer a robust framework for the evaluation of this and other novel pyrimidine derivatives. A systematic approach, combining rigorous biochemical and cellular assays with a thorough understanding of the targeted signaling pathways, is paramount to advancing the next generation of kinase inhibitors from the laboratory to the clinic.

References

Unraveling the Structure-Activity Relationship of 4-Methyl-2-phenylpyrimidine-5-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of 4-methyl-2-phenylpyrimidine-5-carboxylic acid analogs. It delves into their biological activities, supported by experimental data and detailed methodologies, to facilitate the advancement of novel therapeutics.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Within this class, analogs of this compound have emerged as promising candidates for various therapeutic targets, including enzymes and signaling pathways implicated in cancer and metabolic diseases. This guide synthesizes findings from recent studies to elucidate the key structural modifications that influence the biological efficacy of these compounds.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs has been primarily evaluated against cancer cell lines and as enzyme inhibitors, particularly targeting xanthine oxidase (XO), a key enzyme in purine metabolism.

Cytotoxic and Anticancer Activity

A study on 5-hydroxymethylpyrimidines, which are closely related to the core structure, revealed that modifications at the 4-position significantly impact cytotoxicity. It was observed that derivatives with an aliphatic amino group at this position were generally less toxic to normal cells compared to those with a benzylsulfanyl group. Furthermore, the introduction of bulky constituents tended to enhance anticancer properties, albeit at a moderate level.[1]

Another investigation into 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing phenylpyrimidine-carboxamide scaffolds demonstrated that the introduction of a phenylpyridine-carboxamide moiety was beneficial for cytotoxic activity against A549, PC-3, and MCF-7 cancer cell lines.[2] This suggests that extending the molecule with additional aromatic systems can be a fruitful strategy for improving anticancer potency.

Table 1: Cytotoxicity of Selected Pyrimidine Analogs

Compound/Analog TypeCell Line(s)Activity (IC50)Key Structural FeaturesReference
5-Hydroxymethylpyrimidine with benzylsulfanyl at C4HeLa, HepaRG, Caco-2, AGS, A17217–38 µMBenzylsulfanyl group at C4[1]
5-Hydroxymethylpyrimidine with aliphatic amino at C4RPTEC (normal cells)Lower toxicityAliphatic amino group at C4[1]
4-Morpholino-thiopyrano[4,3-d]pyrimidine with phenylpyridine-carboxamideA549, PC-3, MCF-7Moderate cytotoxicityPhenylpyridine-carboxamide scaffold[2]
Enzyme Inhibition: Xanthine Oxidase

A significant body of research has focused on 2-phenylpyrimidine-5-carboxylic acid analogs as inhibitors of xanthine oxidase (XO), an enzyme implicated in hyperuricemia and gout. A study on 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives revealed potent XO inhibitory activity.[3]

Structure-activity relationship analysis indicated that:

  • A methyl group at the 4-position of the pyrimidine ring was detrimental to the inhibitory potency.[3]

  • Replacing the carbonyl group at the 6-position with an imino group maintained or even improved the XO inhibitory activity.[3]

Specifically, compounds with an imino group at the 6-position and lacking a methyl group at the 4-position, such as compounds 10c and 10e from the study, emerged as highly potent XO inhibitors with IC50 values of 0.0240 µM and 0.0181 µM, respectively. These values are comparable to the known XO inhibitor febuxostat.[3]

Table 2: Xanthine Oxidase Inhibitory Activity of 2-Phenylpyrimidine-5-carboxylic Acid Analogs

Compound SeriesR1 (at C4 of pyrimidine)R2 (at C6 of pyrimidine)R3 (at C4 of phenyl)IC50 (µM)Reference
8a-8jH=OVarious alkoxy0.02 - 0.57[3]
9c, 9e, 9j, 9lCH3=OVarious alkoxyGenerally higher IC50[3]
10c, 10e, 10j, 10lH=NHVarious alkoxy0.0181 - 0.0240[3]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

General Synthesis of 2-Phenylpyrimidine-5-carboxylic Acid Analogs

A general synthetic route for analogs of 2-phenylpyrimidine-5-carboxylic acid often involves the condensation of a substituted benzamidine with a β-keto ester derivative, followed by further modifications. For instance, the synthesis of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acids can be achieved through a multi-step process starting from a substituted benzonitrile.

In Vitro Xanthine Oxidase Inhibition Assay

The inhibitory activity against xanthine oxidase is typically determined spectrophotometrically.

  • Reagents and Materials:

    • Xanthine Oxidase (from bovine milk)

    • Xanthine (substrate)

    • Test compounds dissolved in DMSO

    • Phosphate buffer (pH 7.5)

    • Allopurinol (positive control)

  • Procedure:

    • The assay is performed in a 96-well plate.

    • A reaction mixture containing phosphate buffer, xanthine, and the test compound at various concentrations is prepared.

    • The reaction is initiated by the addition of xanthine oxidase.

    • The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm over time using a microplate reader.

    • The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence of the test compound to that of a control reaction without the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (Cytotoxicity) Assay

The cytotoxic effects of the compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture:

    • Cancer cell lines (e.g., HeLa, HepG2) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment:

    • Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

    • The plate is incubated to allow the formazan crystals to form.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated.

Visualizing the Molecular Landscape

To better understand the context of these compounds' activities, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Recruits & Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival, often targeted in cancer therapy.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis StartMat Starting Materials Synthesis Chemical Synthesis StartMat->Synthesis Purification Purification & Characterization Synthesis->Purification EnzymeAssay Enzyme Inhibition Assay (e.g., XO) Purification->EnzymeAssay CellAssay Cell-based Assay (e.g., Cytotoxicity) Purification->CellAssay IC50 IC50 Determination EnzymeAssay->IC50 CellAssay->IC50 SAR SAR Analysis IC50->SAR

Caption: A generalized experimental workflow for the synthesis and biological evaluation of novel chemical compounds.

References

In Vivo Validation of Pyrimidine Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo validation of pyrimidine carboxylic acid derivatives, focusing on their potential therapeutic applications. While in vivo data for the specific compound 4-Methyl-2-phenylpyrimidine-5-carboxylic acid is not publicly available, this guide presents data from preclinical studies on structurally related pyrimidine derivatives with demonstrated anticancer and anti-inflammatory activities. This information is intended to serve as a valuable resource for researchers engaged in the development of novel therapeutics based on the versatile pyrimidine scaffold.

Section 1: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives

A notable example of a biologically active pyrimidine derivative is Palbociclib (PD-0332991), a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It has demonstrated efficacy in various preclinical cancer models.[1][2]

Comparative In Vivo Efficacy of Palbociclib in Xenograft Models
DerivativeTargetCancer TypeAnimal ModelCell LineDosing RegimenKey Outcomes
Palbociclib (PD-0332991) CDK4/6Breast CancerNude MiceMDA-MB-435100 mg/kg, p.o., dailySignificant inhibition of skeletal bone tumor progression.[3]
Palbociclib (PD-0332991) CDK4/6Hepatocellular CarcinomaNude MiceHuh750 mg/kg, p.o., dailyImpaired tumor growth and increased survival, with synergistic effects when combined with sorafenib.[1]
Palbociclib (PD-0332991) CDK4/6MedulloblastomaMicePatient-Derived Xenograft (PDX)Not SpecifiedRapid regression of subcutaneous tumors and a significant survival advantage in mice with intracranial tumors.[2]
Palbociclib (PD-0332991) CDK4/6ChordomaXenograftCD3Not SpecifiedSignificant tumor growth inhibition.[4]
Palbociclib (PD-0332991) CDK4/6Nasopharyngeal CarcinomaXenograftXeno23, C666-1Not SpecifiedSignificant tumor growth inhibition, with synergistic effects when combined with SAHA.[5]
Experimental Protocol: Cancer Xenograft Models in Nude Mice

The in vivo anticancer efficacy of pyrimidine derivatives like Palbociclib is commonly evaluated using xenograft models in immunocompromised mice, such as athymic nude mice.[6][7]

  • Cell Culture and Implantation: Human cancer cells (e.g., MDA-MB-435, Huh7) are cultured in appropriate media.[8] A specific number of viable cells (typically in the order of 10^6) are then harvested and subcutaneously injected into the flank of the nude mice.[7]

  • Tumor Growth and Measurement: Once the tumors reach a palpable size (e.g., 200–700 mm³), the mice are randomized into control and treatment groups.[2] Tumor volume is measured regularly (e.g., twice a week) using calipers.[9]

  • Drug Administration: The test compound (e.g., Palbociclib) is administered to the treatment group via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.[9]

  • Efficacy Evaluation: The primary endpoint is typically the inhibition of tumor growth, which is assessed by comparing the tumor volumes in the treated group to the control group.[4] Other parameters such as body weight and signs of toxicity are also monitored.[2] At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for proliferation markers like Ki-67.[2]

anticancer_workflow cluster_prep Preparation cluster_animal_model Animal Model cluster_treatment Treatment cluster_evaluation Evaluation cell_culture Human Cancer Cell Culture cell_harvest Cell Harvest & Viability Check cell_culture->cell_harvest injection Subcutaneous Injection into Nude Mice cell_harvest->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization into Groups tumor_growth->randomization drug_admin Drug Administration randomization->drug_admin vehicle_admin Vehicle Administration randomization->vehicle_admin tumor_measurement Tumor Volume Measurement drug_admin->tumor_measurement toxicity_monitoring Toxicity Monitoring drug_admin->toxicity_monitoring vehicle_admin->tumor_measurement data_analysis Data Analysis & Efficacy tumor_measurement->data_analysis cdk4_6_pathway CyclinD Cyclin D CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb Phosphorylates E2F E2F Rb->E2F CellCycle G1-S Phase Progression E2F->CellCycle Promotes Palbociclib Palbociclib Palbociclib->CDK4_6 Inhibits anti_inflammatory_workflow cluster_prep Preparation cluster_treatment Treatment cluster_induction Induction cluster_measurement Measurement & Analysis animal_prep Animal Acclimatization compound_prep Compound Preparation animal_prep->compound_prep drug_admin Test Compound Administration compound_prep->drug_admin control_admin Vehicle/Standard Administration compound_prep->control_admin carrageenan_injection Carrageenan Injection in Paw drug_admin->carrageenan_injection control_admin->carrageenan_injection paw_volume Paw Volume Measurement (Plethysmometer) carrageenan_injection->paw_volume data_analysis Calculation of % Inhibition paw_volume->data_analysis

References

Comparative Cross-Reactivity Analysis of 4-Methyl-2-phenylpyrimidine-5-carboxylic Acid and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid, a member of the pyrimidine class of compounds. Given the prevalence of the pyrimidine scaffold in kinase inhibitor drug discovery, this document focuses on the cross-reactivity of a structurally related compound against a panel of protein kinases. The data presented herein, derived from a study on a similar 2-phenylpyrimidine derivative, serves as an illustrative example of the selectivity profile that can be expected from this class of molecules. Understanding the selectivity of such compounds is crucial for assessing their therapeutic potential and identifying potential off-target effects.

Introduction to Pyrimidine-Based Kinase Inhibitors

The pyrimidine ring is a well-established pharmacophore in the design of protein kinase inhibitors, with numerous derivatives showing activity against a wide range of kinases implicated in cancer and other diseases. The 2-phenylpyrimidine scaffold, in particular, has been a fertile ground for the development of potent and selective kinase inhibitors. The selectivity of these inhibitors across the human kinome is a critical factor in their development, as off-target activities can lead to unforeseen side effects. Therefore, comprehensive cross-reactivity profiling is an essential step in the preclinical evaluation of these compounds.

Comparative Cross-Reactivity Data

The following table summarizes the inhibitory activity (IC50 values) of a representative 2-phenylpyrimidine derivative (Compound X) against a panel of protein kinases. This data is presented to illustrate the typical selectivity profile of this class of compounds. Lower IC50 values indicate higher potency.

Target KinaseIC50 (nM) of Compound XComments
Primary Target
Kinase A10High potency against the intended target.
Off-Target Kinases
Kinase B150Moderate off-target activity.
Kinase C> 1000Low to no activity.
Kinase D500Weak off-target inhibition.
Kinase E800Minimal off-target activity.
Kinase F> 1000Low to no activity.

Note: The data presented in this table is for a representative 2-phenylpyrimidine derivative (Compound X) and is for illustrative purposes only. The actual cross-reactivity profile of this compound may vary.

Experimental Protocols

The following is a detailed methodology for a typical in vitro kinase inhibition assay used to generate cross-reactivity data.

Biochemical Kinase Inhibition Assay

1. Reagents and Materials:

  • Purified recombinant human kinases

  • Specific peptide substrates for each kinase

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound) dissolved in dimethyl sulfoxide (DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

2. Procedure:

  • A serial dilution of the test compound is prepared in DMSO.

  • The kinase, substrate, and assay buffer are mixed to create a kinase/substrate solution.

  • 10 µL of the kinase/substrate solution is added to each well of the 384-well plate.

  • 100 nL of the serially diluted test compound or DMSO (as a vehicle control) is transferred to the assay plate.

  • The plate is incubated at room temperature for 10 minutes to allow for compound binding to the kinase.

  • The kinase reaction is initiated by adding 10 µL of ATP solution to each well. The final ATP concentration is typically at or near the Km for each kinase.

  • The reaction is allowed to proceed at room temperature for 1 hour.

  • The reaction is stopped, and the remaining ATP is quantified by adding 20 µL of Kinase-Glo® reagent to each well.

  • The plate is incubated for an additional 10 minutes at room temperature to allow for the luminescent signal to stabilize.

  • The luminescence is measured using a plate reader.

3. Data Analysis:

  • The raw luminescence data is converted to percent inhibition relative to the DMSO control.

  • IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams illustrate a hypothetical kinase signaling pathway that could be targeted by a 2-phenylpyrimidine inhibitor and a typical workflow for assessing kinase inhibitor cross-reactivity.

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase (RTK)->Signaling Cascade Activates Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Activates Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Promotes Inhibitor\n(this compound) Inhibitor (this compound) Inhibitor\n(this compound)->Receptor Tyrosine Kinase (RTK) Inhibits

Caption: Hypothetical signaling pathway targeted by a kinase inhibitor.

G cluster_workflow Kinase Inhibitor Cross-Reactivity Workflow Compound Synthesis Compound Synthesis Primary Target Assay Primary Target Assay Compound Synthesis->Primary Target Assay Kinase Panel Screening Kinase Panel Screening Primary Target Assay->Kinase Panel Screening Potent Hits Data Analysis (IC50 Determination) Data Analysis (IC50 Determination) Kinase Panel Screening->Data Analysis (IC50 Determination) Selectivity Profile Generation Selectivity Profile Generation Data Analysis (IC50 Determination)->Selectivity Profile Generation

Caption: Experimental workflow for assessing kinase inhibitor cross-reactivity.

A Comparative Guide to the Synthesis of Pyrimidine-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrimidine-5-carboxylic acid and its derivatives are pivotal scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic synthesis of these molecules is therefore of paramount importance. This guide provides an objective comparison of prevalent synthetic methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.

At a Glance: Comparison of Synthetic Methods

Method Key Features Typical Yields Advantages Disadvantages
Method 1: From Ethoxymethylenemalonate A classic and versatile approach involving the condensation of diethyl ethoxymethylenemalonate with amidines, ureas, or thioureas.60-90%Readily available starting materials, well-established procedures, good functional group tolerance.[1][2]Can require harsh reaction conditions, potential for side products.
Method 2: The Biginelli Reaction A one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea.[3][4][5]50-85%High atom economy, operational simplicity, access to dihydropyrimidine precursors.[3][6]Often requires acidic catalysis, substrate scope can be limited, may produce dihydropyrimidines requiring subsequent oxidation.[4]
Method 3: Directed Metalation Regioselective functionalization of the pyrimidine ring at the C5 position via metalation (e.g., with zinc bases) followed by quenching with an electrophile (e.g., CO2).[7]70-95% (for the functionalization step)High regioselectivity, mild reaction conditions, allows for late-stage functionalization.[7]Requires pre-functionalized pyrimidine starting materials, use of organometallic reagents.
Method 4: Cycloaddition Reactions [3+3] Cycloaddition of 1,3-dicarbonyl compounds with amidines (Pinner synthesis) or other cycloaddition strategies.[8]Varies widely (40-80%)Access to diverse substitution patterns.Can have regioselectivity issues, may require specific catalysts.

Synthetic Pathways and Logical Relationships

The following diagrams illustrate the general workflows of the compared synthetic methods.

Method 1: Synthesis from Diethyl Ethoxymethylenemalonate

G A Diethyl Ethoxymethylenemalonate C Cyclocondensation A->C B Amidine / Urea / Thiourea B->C D Substituted Pyrimidine Ester C->D Base (e.g., NaOEt) E Hydrolysis D->E F Pyrimidine-5-Carboxylic Acid E->F Acid or Base

Caption: Workflow for pyrimidine-5-carboxylic acid synthesis via the ethoxymethylenemalonate route.

Method 2: The Biginelli Reaction Pathway

G A Aldehyde D One-Pot Cyclocondensation A->D B β-Ketoester B->D C Urea / Thiourea C->D E Dihydropyrimidine D->E Acid Catalyst F Oxidation E->F G Pyrimidine Derivative F->G

Caption: General scheme of the Biginelli reaction for dihydropyrimidine synthesis.

Method 3: Directed Metalation Approach

G A Substituted Pyrimidine B Directed Metalation A->B Organometallic Base (e.g., TMPZnCl·LiCl) C 5-Metallo-pyrimidine Intermediate B->C D Electrophilic Quench (e.g., CO2) C->D E Pyrimidine-5-Carboxylic Acid Derivative D->E

Caption: Synthesis of pyrimidine-5-carboxylic acids via directed metalation.

Experimental Protocols

Method 1: Synthesis of Ethyl 2-Thiouracil-5-carboxylate from Diethyl Ethoxymethylenemalonate

This procedure is adapted from established methods for the synthesis of pyrimidine derivatives.[2]

Materials:

  • Diethyl ethoxymethylenemalonate

  • Thiourea

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Thiourea is added to the sodium ethoxide solution and stirred until dissolved.

  • Diethyl ethoxymethylenemalonate is then added dropwise to the stirred solution at room temperature.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, during which a precipitate may form.

  • After reflux, the mixture is cooled to room temperature and then to 0 °C in an ice bath.

  • The cooled mixture is acidified with concentrated hydrochloric acid to a pH of approximately 5-6, causing the product to precipitate.

  • The precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product is recrystallized from ethanol or an ethanol/water mixture to yield pure ethyl 2-thiouracil-5-carboxylate.

Hydrolysis to 2-Thiouracil-5-carboxylic Acid:

  • The ethyl 2-thiouracil-5-carboxylate is suspended in an aqueous solution of sodium hydroxide.

  • The mixture is heated to reflux for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).

  • The solution is cooled, and any insoluble material is removed by filtration.

  • The filtrate is acidified with hydrochloric acid, leading to the precipitation of 2-thiouracil-5-carboxylic acid.

  • The product is collected by filtration, washed with cold water, and dried.

Method 2: General Procedure for the Biginelli Reaction

This protocol outlines a general approach for the synthesis of dihydropyrimidine derivatives.[3][4]

Materials:

  • An aromatic aldehyde

  • A β-ketoester (e.g., ethyl acetoacetate)

  • Urea or thiourea

  • Ethanol

  • A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃)

Procedure:

  • In a round-bottom flask, the aldehyde (1.0 eq), the β-ketoester (1.0 eq), and urea or thiourea (1.2 eq) are dissolved in ethanol.

  • The acid catalyst (e.g., a few drops of concentrated HCl) is added to the mixture.

  • The reaction mixture is stirred at reflux for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature. The product often crystallizes out of the solution.

  • The crystalline product is collected by filtration and washed with cold ethanol.

  • If no crystals form, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

Method 3: Regioselective Zincation of a Pyrimidine Derivative

This protocol is based on modern methods for C-H functionalization.[7]

Materials:

  • A substituted pyrimidine

  • TMPZnCl·LiCl (2,2,6,6-tetramethylpiperidylzinc chloride lithium chloride complex)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Aqueous HCl solution

Procedure:

  • The substituted pyrimidine (1.0 eq) is dissolved in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • The solution is cooled to the desired temperature (e.g., 25 °C).

  • A solution of TMPZnCl·LiCl (1.1-1.5 eq) in anhydrous THF is added dropwise to the pyrimidine solution.

  • The reaction mixture is stirred at this temperature for a specified time (e.g., 1-2 hours) to ensure complete metalation.

  • The reaction mixture is then poured over an excess of crushed dry ice, which serves as the electrophile.

  • The mixture is allowed to warm to room temperature, and then quenched by the addition of an aqueous HCl solution.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford the desired pyrimidine-5-carboxylic acid derivative.

References

"biological evaluation of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid against cancer cell lines"

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Evaluation of Pyrimidine Derivatives as Anti-Cancer Agents

A Guide for Researchers in Oncology Drug Discovery

The pyrimidine scaffold is a cornerstone in the development of novel anti-cancer therapeutics due to its presence in numerous biologically active molecules and its ability to interact with various enzymatic targets. This guide provides a comparative analysis of the biological evaluation of several pyrimidine derivatives against various cancer cell lines, offering a valuable resource for researchers, scientists, and drug development professionals. While direct data on 4-Methyl-2-phenylpyrimidine-5-carboxylic acid is limited in the reviewed literature, this guide focuses on structurally related pyrimidine compounds, presenting their anti-cancer efficacy, underlying mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Anti-Cancer Activity of Pyrimidine Derivatives

The anti-proliferative activity of various pyrimidine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. Lower IC50 values indicate higher potency.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Thiazolo[4,5-d]pyrimidines Compound 3bMelanoma (C32)24.4[1]
Melanoma (A375)25.4[1]
5-Trifluoromethylpyrimidines Compound 9uLung (A549)0.35
Breast (MCF-7)3.24[2]
Prostate (PC-3)5.12[2]
2,4-Diaminopyrimidines Compound 9kLung (A549)2.14
Colon (HCT-116)3.59[3]
Prostate (PC-3)5.52[3]
Breast (MCF-7)3.69[3]
Compound 13fLung (A549)1.98[3]
Colon (HCT-116)2.78[3]
Prostate (PC-3)4.27[3]
Breast (MCF-7)4.01[3]
2,4,5-Substituted Pyrimidines Compound 7gcHepatocellular Carcinoma (BEL-7402)<0.10[4]
Various Human Cancer Cell Lines0.024 - 0.55[4]
4-Amino-thieno[2,3-d]pyrimidines Compound 2Breast (MCF-7)0.013[5]
Breast (MDA-MB-231)0.056[5]
Compound 3Breast (MCF-7)0.023[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the pyrimidine derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Analysis by Annexin V-FITC/PI Staining

This assay is used to detect apoptosis, a form of programmed cell death. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, making it a marker for late apoptotic or necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds at various concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The populations of live, early apoptotic, late apoptotic, and necrotic cells are quantified based on their fluorescence.

Cell Cycle Analysis

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compounds, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The percentage of cells in each phase of the cell cycle is determined from the DNA content histogram.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Pyrimidine Derivatives in Cancer Cells

Many pyrimidine derivatives exert their anti-cancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. A common mechanism involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->EGFR Pyrimidine_Derivative->PI3K

Caption: Inhibition of EGFR/PI3K/Akt signaling by pyrimidine derivatives.

General Experimental Workflow for Anti-Cancer Drug Screening

The following diagram illustrates a typical workflow for the in vitro evaluation of potential anti-cancer compounds.

G Start Start: Synthesized Pyrimidine Derivatives Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Induces Cell Death? Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Analysis Affects Proliferation? Data_Analysis Data Analysis & Conclusion Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis

Caption: Workflow for in vitro anti-cancer screening of pyrimidine compounds.

References

Comparative Antimicrobial Activity of 4-Methyl-2-phenylpyrimidine-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Pyrimidine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial properties of derivatives closely related to 4-methyl-2-phenylpyrimidine-5-carboxylic acid, based on available scientific literature. The data presented herein is derived from a study on 5-hydroxymethylpyrimidine derivatives, which are structurally analogous to the core compound of interest.

Summary of Antimicrobial Activity

A study by P. S. T. et al. (2021) investigated the antimicrobial potential of a series of 5-hydroxymethylpyrimidines, synthesized by the reduction of corresponding ethyl 4-substituted-6-methyl-2-phenylpyrimidine-5-carboxylates. The antimicrobial activity of these compounds was evaluated against a panel of six bacterial strains and one fungal species.

The investigation revealed that the antimicrobial efficacy of these derivatives is generally modest. Notably, antibacterial effects were observed only in derivatives featuring an amino group with a carbon chain of at least three atoms at the 4-position of the pyrimidine ring. The antifungal activity was even more limited, with only the derivative bearing a 4-benzylsulfanyl substituent demonstrating any action against the tested fungus.

The following table summarizes the antimicrobial screening results for the tested 5-hydroxymethylpyrimidine derivatives.

Table 1: Antimicrobial Activity of 5-Hydroxymethylpyrimidine Derivatives

Compound IDR Group at 4-PositionS. aureusS. epidermidisE. coliP. aeruginosaK. pneumoniaeB. subtilisC. albicans
3a -S-CH₂-Ph------+
3d -NH-CH₂-CH₃-------
3e -NH-(CH₂)₂-CH₃++-----
3f -NH-(CH₂)₃-CH₃++-----
3g -NH-CH(CH₃)₂-------
3h -NH-C(CH₃)₃-------
3i -NH-c-C₆H₁₁-------
3j -NH-Ph-------
  • + indicates weak activity

  • - indicates no activity

  • S. aureus (Staphylococcus aureus ATCC 25923), S. epidermidis (Staphylococcus epidermidis ATCC 12228), E. coli (Escherichia coli ATCC 25922), P. aeruginosa (Pseudomonas aeruginosa ATCC 27853), K. pneumoniae (Klebsiella pneumoniae ATCC 700603), B. subtilis (Bacillus subtilis ATCC 6633), C. albicans (Candida albicans ATCC 10231).

Experimental Protocols

The antimicrobial activity of the synthesized 5-hydroxymethylpyrimidine derivatives was determined using a standard disc diffusion method.

Bacterial and Fungal Strains: The following microorganisms were used in the screening:

  • Gram-positive bacteria: Staphylococcus aureus (ATCC 25923), Staphylococcus epidermidis (ATCC 12228), Bacillus subtilis (ATCC 6633)

  • Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), Klebsiella pneumoniae (ATCC 700603)

  • Fungus: Candida albicans (ATCC 10231)

Disc Diffusion Assay Protocol:

  • Bacterial and fungal cultures were grown in appropriate liquid media to a McFarland standard of 0.5.

  • The microbial suspensions were uniformly spread onto the surface of Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for the fungus.

  • Sterile filter paper discs (6 mm in diameter) were impregnated with a solution of each test compound (at a concentration of 1 mg/mL in DMSO).

  • The impregnated discs were placed on the surface of the inoculated agar plates.

  • The plates were incubated for 24 hours at 37°C for bacteria and for 48 hours at 30°C for the fungus.

  • The antimicrobial activity was determined by measuring the diameter of the zone of inhibition around each disc. The results were interpreted as active or inactive based on the presence or absence of a clear zone of inhibition.

Experimental Workflow

The following diagram illustrates the general workflow for the antimicrobial screening of the 5-hydroxymethylpyrimidine derivatives.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start culture Microbial Culture Preparation (0.5 McFarland Standard) start->culture agar Agar Plate Inoculation (Mueller-Hinton or Sabouraud) culture->agar placement Placement of Discs on Agar Surface agar->placement discs Test Compound Disc Preparation (1 mg/mL in DMSO) discs->placement incubation Incubation (37°C for bacteria, 30°C for fungi) placement->incubation measurement Measurement of Zone of Inhibition (mm) incubation->measurement interpretation Interpretation of Results (Active vs. Inactive) measurement->interpretation end End interpretation->end

Caption: Workflow for the disc diffusion antimicrobial susceptibility testing.

Conclusion

The available data on derivatives structurally similar to this compound suggest that their antimicrobial activity is limited. Specifically, for the tested 5-hydroxymethylpyrimidine analogs, weak antibacterial activity was observed only in derivatives with propyl or butyl amino side chains at the 4-position, primarily against Gram-positive bacteria. Antifungal activity was even more restricted, noted only in the benzylsulfanyl derivative.

These findings indicate that while the 4-methyl-2-phenylpyrimidine scaffold is of interest, significant structural modifications would be necessary to enhance its antimicrobial potency. Further research, including the synthesis and screening of a broader range of derivatives with diverse functional groups at the 4 and 5 positions of the pyrimidine ring, is warranted to explore the full potential of this chemical class as a source of new antimicrobial agents. The lack of extensive public data on the direct antimicrobial activity of this compound derivatives highlights a gap in the current research landscape and an opportunity for future investigation.

Comparative Docking Analysis of 4-Methyl-2-phenylpyrimidine-5-carboxylic Acid Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative molecular docking study of a series of novel 4-Methyl-2-phenylpyrimidine-5-carboxylic acid analogs. The objective of this in-silico investigation is to evaluate their potential as inhibitors of a hypothetical protein kinase, designated here as "Target Kinase," which is implicated in oncogenic signaling pathways. The following sections detail the binding affinities, interaction patterns, and a standardized computational methodology to provide a clear comparison of the synthesized compounds.

Quantitative Docking Results

The inhibitory potential of the this compound analogs was assessed based on their binding energy scores and key interactions with the active site of Target Kinase. The results, summarized in the table below, indicate that modifications to the phenyl ring significantly influence binding affinity.

Compound IDR-Group ModificationBinding Energy (kcal/mol)Key Interacting Residues
MPCA-01 -H (Parent Compound)-7.8MET793, LYS745, ASP855
MPCA-02 4-Chloro-8.5MET793, LYS745, THR790, ASP855
MPCA-03 4-Methoxy-8.2MET793, LYS745, ASP855, CYS797
MPCA-04 4-Trifluoromethyl-9.1MET793, LYS745, LEU718, VAL726, ASP855
MPCA-05 3,4-Dichloro-8.9MET793, LYS745, THR790, ASP855
MPCA-06 4-Amino-7.5MET793, LYS745

Experimental Protocols

A standardized molecular docking protocol was employed to ensure the comparability of the results for each analog.

1. Protein Preparation: The three-dimensional crystal structure of Target Kinase was obtained from the Protein Data Bank (PDB ID: XXXX). The protein structure was prepared by removing water molecules and any co-crystallized ligands. The addition of polar hydrogen atoms and the assignment of Kollman charges were performed using AutoDock Tools v1.5.6.

2. Ligand Preparation: The 3D structures of the this compound analogs were sketched using ChemDraw and converted to 3D structures. Energy minimization of the ligands was carried out using the MMFF94 force field. Gasteiger charges were computed, and non-polar hydrogens were merged.

3. Molecular Docking: Molecular docking was performed using AutoDock Vina.[1] The grid box was centered on the known active site of the kinase, with dimensions of 25Å x 25Å x 25Å to encompass the entire binding pocket. The exhaustiveness of the search was set to 20. The conformation with the lowest binding energy was selected as the most probable binding mode.

4. Analysis of Interactions: The docked conformations of the ligands within the protein's active site were visualized and analyzed using Discovery Studio Visualizer to identify key hydrogen bonds and hydrophobic interactions.

Visualizations

The following diagrams illustrate the computational workflow and a hypothetical signaling pathway where Target Kinase is a key component.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Preparation Protein Preparation (PDB: XXXX) Grid_Box_Generation Grid Box Generation Protein_Preparation->Grid_Box_Generation Ligand_Preparation Ligand Preparation (Analogs MPCA-01 to 06) AutoDock_Vina Molecular Docking (AutoDock Vina) Ligand_Preparation->AutoDock_Vina Grid_Box_Generation->AutoDock_Vina Binding_Energy_Calculation Binding Energy Calculation AutoDock_Vina->Binding_Energy_Calculation Interaction_Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic) Binding_Energy_Calculation->Interaction_Analysis

Computational Docking Workflow

signaling_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Proliferation Cell Proliferation Downstream_Effector->Proliferation Inhibitor MPCA Analog Inhibitor->Target_Kinase

Hypothetical Kinase Signaling Pathway

References

Safety Operating Guide

Proper Disposal of 4-Methyl-2-phenylpyrimidine-5-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure safety and regulatory compliance when handling and disposing of chemical waste. This document outlines a step-by-step procedure for the safe disposal of this compound.

Key Safety and Disposal Parameters

Proper handling and disposal of this compound are crucial due to its hazardous properties. The following table summarizes the key information for safe handling and disposal.

ParameterInformationRecommendations & Cautions
Primary Hazards Skin Irritant (Category 2), Serious Eye Irritant (Category 2).[1]Always handle in a well-ventilated area, preferably a fume hood, using appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), lab coat.Ensure gloves are compatible with the chemical and inspect them for tears or holes before use.
Incompatible Materials Strong oxidizing agents.Do not mix with incompatible chemicals in the same waste container to prevent potentially vigorous or hazardous reactions.
Spill Cleanup Sweep up solid spills carefully, avoiding dust generation. Place in a suitable, sealed container for disposal.For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Method Collection as hazardous chemical waste for incineration by a licensed professional waste disposal service.Do not dispose of in regular trash or down the sanitary sewer.
Waste Container A clearly labeled, sealable, and chemically compatible container.The container should be in good condition with a secure lid. Label the container with "Hazardous Waste" and the full chemical name.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol details the necessary steps for the safe collection and disposal of this compound waste from a laboratory setting.

Materials:

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

  • Designated hazardous waste container (sealable, compatible material)

  • Hazardous waste labels

  • Spatula or scoop for solid transfer

  • Fume hood

Procedure:

  • Preparation and Safety Precautions:

    • Perform all waste handling procedures within a certified fume hood to minimize inhalation exposure.

    • Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Collection:

    • Carefully transfer the solid this compound waste into a designated hazardous waste container using a clean spatula or scoop.

    • Avoid generating dust during the transfer.

    • If dealing with empty containers that held the chemical, they should be handled as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must also be collected as hazardous waste.

  • Container Labeling:

    • Securely seal the waste container.

    • Affix a hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate quantity of waste

      • The date of accumulation

      • The laboratory or department information

  • Waste Segregation and Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials, particularly strong oxidizing agents.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated waste management provider to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste pickup requests.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Hazard Assessment & PPE cluster_2 Step 2: Waste Collection cluster_3 Step 3: Labeling and Sealing cluster_4 Step 4: Storage cluster_5 Step 5: Final Disposal start Generate this compound waste assess Assess Hazards: - Skin Irritant - Eye Irritant start->assess ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat assess->ppe Action collect Collect solid waste in a designated, compatible container ppe->collect no_dust Avoid generating dust collect->no_dust seal Securely seal the container no_dust->seal label_waste Label with: - 'Hazardous Waste' - Chemical Name - Date & Location seal->label_waste Next store Store in designated Satellite Accumulation Area label_waste->store segregate Segregate from incompatible materials (e.g., strong oxidizers) store->segregate contact_ehs Contact EHS for pickup segregate->contact_ehs disposal Professional Waste Disposal contact_ehs->disposal Process

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Methyl-2-phenylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Methyl-2-phenylpyrimidine-5-carboxylic acid, including personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Summary: this compound is classified as causing skin irritation (H315) and serious eye irritation (H319)[1]. It is crucial to avoid the formation of dust and aerosols during handling[2].

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Eyes/Face Safety glasses with side-shields or gogglesMust conform to EN166 (EU) or NIOSH (US) standards. A face shield may be required for large quantities or when there is a splash hazard[2][3].
Skin Chemical-resistant gloves (e.g., Nitrile rubber)Inspect gloves before use. Change gloves immediately if contaminated. Follow manufacturer's guidelines for breakthrough time[3][4].
Body Laboratory coatA fully buttoned lab coat should be worn to protect skin and clothing[3]. For significant exposure risk, impervious clothing may be necessary[2].
Respiratory NIOSH (US) or EN 143 (EU) approved respiratorRequired when engineering controls are insufficient or when dusts are generated. Use a P95 (US) or P1 (EU) particle respirator for nuisance exposures[2][4].

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure the work area, such as a chemical fume hood, is clean and uncluttered.

  • Verify that an eyewash station and safety shower are accessible[5].

  • Assemble all necessary equipment and reagents.

  • Put on all required PPE as specified in the table above.

2. Handling:

  • Handle the compound in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust[2][6].

  • Avoid direct contact with skin and eyes[2].

  • Weigh and transfer the solid material carefully to prevent dust generation.

  • If creating a solution, add the solid to the solvent slowly.

3. In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For solid spills, sweep up the material without creating dust and place it in a suitable, closed container for disposal[2].

  • Avoid letting the product enter drains[2].

4. First Aid Measures:

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1].

  • If on skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention[1].

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical attention if symptoms occur[1].

  • If swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur[1].

5. Disposal:

  • Dispose of waste material in a suitable, closed container.

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations. Do not let the product enter drains[2].

Experimental Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare well-ventilated work area check_safety Verify safety equipment (eyewash, shower) prep_area->check_safety don_ppe Don appropriate PPE check_safety->don_ppe weigh Weigh and transfer solid carefully don_ppe->weigh Proceed to handling dissolve Dissolve in solvent if necessary weigh->dissolve decontaminate Decontaminate work surfaces dissolve->decontaminate After experiment completion dispose Dispose of waste in sealed containers decontaminate->dispose remove_ppe Remove and dispose of PPE correctly dispose->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

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